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Foundational

An In-depth Technical Guide to 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific, yet under-documented derivative, 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine. While direct experimental data for this exact molecule is scarce, this document provides a comprehensive overview of its anticipated chemical and physical properties by drawing parallels with closely related analogues and the foundational pyrazolo[1,5-a]pyrimidine core. We will explore its structural features, predict its reactivity, and outline a plausible synthetic route and characterization strategy. Furthermore, this guide will delve into the significant therapeutic potential of this class of compounds, particularly in the realm of kinase inhibition for cancer therapy, providing a valuable resource for researchers engaged in drug discovery and development.

The Pyrazolo[1,5-a]pyrimidine Core: A Foundation of Therapeutic Promise

The pyrazolo[1,5-a]pyrimidine system is a bicyclic aromatic heterocycle composed of a fused pyrazole and pyrimidine ring. This scaffold is of significant interest to medicinal chemists due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[2][3] The planar nature of the ring system facilitates π-π stacking interactions with biological macromolecules, a key feature in the design of targeted therapeutics.[4]

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of different functional groups can significantly impact a molecule's solubility, lipophilicity, and target-binding affinity.

Physicochemical Properties of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

General Properties

Pyrazolo[1,5-a]pyrimidine derivatives are typically crystalline solids at room temperature with moderate solubility in polar organic solvents.[5] The presence of the nitrogen atoms in the bicyclic system allows for hydrogen bonding, which influences their melting points and solubility profiles.

Influence of Substituents
  • 2-Iodo Group: The iodine atom at the 2-position is expected to significantly influence the molecule's properties. Iodine is a large, polarizable atom that can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. The iodo-substituent will also increase the molecule's molecular weight and is likely to raise its melting and boiling points compared to the unsubstituted parent compound. Furthermore, the carbon-iodine bond provides a reactive handle for further functionalization via cross-coupling reactions.

  • 7-Methyl Group: The methyl group at the 7-position is a small, lipophilic substituent. Its presence is expected to slightly increase the molecule's lipophilicity and may influence its metabolic stability. From a synthetic standpoint, the methyl group can be introduced through various methods, including the use of substituted starting materials.

Predicted Properties and Comparison with Analogues

The following table summarizes the known properties of closely related iodo- and methyl-substituted pyrazolo[1,5-a]pyrimidines to provide a basis for estimating the properties of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
6-Iodo-3-methylpyrazolo[1,5-a]pyrimidineC₇H₆IN₃259.052580211-07-8A positional isomer. The properties are expected to be similar.[6]
3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineC₈H₅F₃IN₃327.052137586-79-7The trifluoromethyl group will significantly alter electronic properties.[7]
2-Methylpyrazolo[1,5-a]pyrimidineC₇H₇N₃133.1578562-32-0The non-iodinated parent structure.[8]
2-Methylpyrazolo[1,5-a]pyrimidin-7-amineC₇H₈N₄148.172369-83-7Typically a solid with moderate solubility in polar solvents.[5]

Based on this comparative data, the molecular formula for 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine is C₇H₆IN₃, and its molecular weight is approximately 259.05 g/mol . Its melting point is anticipated to be a relatively high for a small molecule, likely in the range of 150-250 °C, due to the presence of the iodo group and the planar aromatic system. Solubility is expected to be low in water and higher in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.

Synthesis and Reactivity

The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[9] The specific substitution pattern of the final product is determined by the choice of these starting materials.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine is outlined below. This pathway is based on established methodologies for the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.[10]

Synthetic Pathway cluster_0 Step 1: Synthesis of 3-Amino-5-methylpyrazole cluster_1 Step 2: Iodination of Pyrazole cluster_2 Step 3: Cyclocondensation A Hydrazine C 3-Amino-5-methylpyrazole A->C Condensation B Acetoacetonitrile B->C D 3-Amino-5-methylpyrazole F 3-Amino-4-iodo-5-methylpyrazole D->F Electrophilic Iodination E Iodinating Agent (e.g., NIS) E->F G 3-Amino-4-iodo-5-methylpyrazole I 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine G->I Condensation H Malondialdehyde or equivalent H->I

Figure 1: Proposed synthetic workflow for 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine.

Experimental Protocol:

  • Synthesis of 3-Amino-5-methylpyrazole: This starting material can be synthesized by the condensation of hydrazine with acetoacetonitrile in a suitable solvent such as ethanol, typically under reflux conditions.

  • Iodination of 3-Amino-5-methylpyrazole: The pyrazole ring can be iodinated at the 4-position using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) in a solvent like acetonitrile or DMF. The reaction is typically carried out at room temperature.

  • Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core: The resulting 3-amino-4-iodo-5-methylpyrazole is then reacted with a 1,3-dicarbonyl equivalent, such as malondialdehyde or its acetal, in the presence of an acid catalyst (e.g., acetic acid or a Lewis acid) to facilitate the cyclocondensation reaction, yielding the final product.

Chemical Reactivity

The 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine is expected to exhibit reactivity characteristic of both the pyrazolo[1,5-a]pyrimidine core and the iodo-substituent.

  • The Pyrazolo[1,5-a]pyrimidine Core: The ring system is generally stable but can undergo electrophilic substitution, with the position of substitution depending on the existing substituents and reaction conditions. The nitrogen atoms can also act as basic centers and can be protonated or alkylated.

  • The 2-Iodo Group: The carbon-iodine bond is a versatile functional group for further synthetic transformations. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at the 2-position. This is a key strategy for the generation of diverse chemical libraries for drug discovery.

Spectroscopic Characterization

The structure of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazolo[1,5-a]pyrimidine core and a singlet for the methyl group. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic for the substitution pattern. A detailed analysis of ¹H and ¹³C NMR spectra of various pyrazolo[1,5-a]pyrimidine derivatives has been reported, which can serve as a valuable reference for assigning the signals of the target compound.[11]

  • ¹³C NMR: The carbon NMR spectrum would show signals for all the carbon atoms in the molecule. The carbon atom attached to the iodine would be expected to have a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The presence of iodine would result in a characteristic isotopic pattern in the mass spectrum, with a prominent peak for the monoisotopic mass and a smaller peak at M+1.

Therapeutic Potential in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in modern drug discovery, with several compounds based on this core structure having entered clinical trials or reached the market.[12]

Kinase Inhibition

A significant area of application for pyrazolo[1,5-a]pyrimidine derivatives is as protein kinase inhibitors.[10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine core can act as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific kinases. The 2-iodo-7-methyl derivative could serve as a key intermediate in the synthesis of more complex molecules designed to target specific kinase active sites. The iodo group, in particular, can be utilized for late-stage functionalization to optimize the pharmacological profile of a lead compound.

KinaseInhibition cluster_0 Drug Discovery Workflow A 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine (Intermediate) B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Diverse Library of Analogues B->C D Screening against Kinase Panel C->D E Lead Compound Identification & Optimization D->E

Figure 2: Role of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine in a drug discovery workflow.

Conclusion

While specific experimental data for 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine remains elusive, a comprehensive understanding of its chemical and physical properties can be extrapolated from the extensive knowledge of the pyrazolo[1,5-a]pyrimidine scaffold and its derivatives. This technical guide provides a robust framework for researchers, outlining its likely characteristics, a viable synthetic approach, and a clear rationale for its potential as a valuable building block in the development of novel therapeutics, particularly in the field of oncology. The strategic placement of the iodo and methyl groups offers a unique combination of features for both tuning physicochemical properties and enabling further chemical diversification, making it a compound of significant interest for future investigation.

References

  • El-Enany, M. M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103634. [Link]

  • Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

  • Wang, X., et al. (2020). Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. Bioorganic Chemistry, 99, 103833. [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-67. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Terungwa, T. A. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]

  • Gierczyk, B., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4945. [Link]

  • Terungwa, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-20. [Link]

  • Wang, Y., et al. (2015). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. Molecules, 20(8), 13861-13878. [Link]

  • PubChem. 2-Methyl-(1,2,4)triazolo(1,5-a)pyrimidin-7-ol. [Link]

  • Abdel-Aziz, M., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(2), 652. [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104239. [Link]

  • NextSDS. 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE. [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(42), 25114-25124. [Link]

  • El-Enany, M. M., et al. (2015). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Journal of Heterocyclic Chemistry, 52(2), 331-336. [Link]

  • Iriepa, I., et al. (2018). Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines. Journal of Molecular Structure, 1157, 439-447. [Link]

  • Bischof, J., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 (CK2) inhibitor. European Journal of Medicinal Chemistry, 199, 112386. [Link]

  • Filimonov, A. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6599. [Link]

  • NextSDS. 6-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine. [Link]

  • PubChemLite. 2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid. [Link]

  • SpectraBase. pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-(3-chlorophenyl)-2-methyl-, ethyl ester. [Link]

Sources

Exploratory

safety data sheet and MSDS for 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

An In-Depth Technical Guide to the Safety Profile of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine Section 1: Chemical Identity and Overview 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine cl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety Profile of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

Section 1: Chemical Identity and Overview

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, recognized for its role in compounds targeting various biological pathways, including protein kinases.[1][2] The introduction of an iodo- group at the 2-position and a methyl group at the 7-position creates a specific derivative with potential applications in targeted drug discovery, likely as a synthetic intermediate or an active pharmaceutical ingredient (API) candidate.[3][4] Its precise physical, chemical, and toxicological properties have not been exhaustively documented. Therefore, a cautious approach, assuming significant potential hazards based on related structures, is warranted.

Section 2: Inferred Hazard Identification and Classification

Based on hazard classifications for iodo- and chloro-substituted pyrazolo[1,5-a]pyrimidines and related pyrazines, 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine should be handled as a hazardous substance.[5][6] The following represents a potential GHS classification.

Potential GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[7]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5][7][8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[5][7]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[8]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects.[7]

GHS Label Elements:

  • Signal Word: Warning[5][7]

  • Hazard Pictograms:

    • Health Hazard (GHS07): Exclamation Mark

    • Health Hazard (GHS08): Health Hazard (for sensitization)

    • Environmental Hazard (GHS09): Environment

Potential Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[7]

  • H312: Harmful in contact with skin.[7]

  • H332: Harmful if inhaled.[7]

  • H315: Causes skin irritation.[5][7][8]

  • H319: Causes serious eye irritation.[5][7]

  • H317: May cause an allergic skin reaction.[7]

  • H335: May cause respiratory irritation.[8]

  • H411: Toxic to aquatic life with long lasting effects.[7]

Precautionary Statements (P-Statements):

  • Prevention: P261, P264, P270, P271, P272, P273, P280.[7] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P333+P313, P337+P313, P362+P364.[7][8][9] IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation or rash occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7][8][9]

  • Storage: P403+P233, P405. Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9][10]

  • Disposal: P501. Dispose of contents/container to an approved waste disposal plant.[10]

Section 3: Composition and Physicochemical Properties

  • Substance Name: 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

  • Synonyms: Not available

  • CAS Number: 1357007-06-6 (Note: This CAS number is associated with the substance but may not be universally registered or confirmed).

  • Molecular Formula: C₈H₇IN₄

  • Molecular Weight: 286.07 g/mol

Inferred Physical and Chemical Properties

PropertyValueRationale / Source
Appearance Likely a solid (e.g., beige, white, or off-white powder/crystals).Based on similar pyrazolo[1,5-a]pyrimidine derivatives.[8][10]
Odor No data available.
Melting Point/Range > 325 °C / 617 °FData for a related amine derivative suggests a high melting point.[10]
Boiling Point/Range No data available.
Flash Point No data available.
Solubility Likely soluble in organic solvents like DMSO and DMF.Common solvents for this class of compounds in research settings.[11]
Stability Stable under recommended storage conditions.Inferred from general stability of heterocyclic compounds.[12]

Section 4: Safe Handling and Storage Protocols

The causality behind stringent handling protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—due to the inferred toxicity and irritation potential.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, with preference given to a certified chemical fume hood, especially when handling powders or creating solutions.[12]

  • Ensure safety shower and eyewash stations are readily accessible and tested.

Personal Protective Equipment (PPE) Protocol: A multi-layered PPE approach is a self-validating system to prevent exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield (if splashing is a risk).Required to prevent serious eye irritation from dust or splashes.[7][8]
Skin Protection Nitrile rubber gloves (ensure no breakthrough time data is available and change frequently), a chemically resistant lab coat, and closed-toe shoes.Prevents skin irritation and potential absorption.[7][8]
Respiratory Protection If engineering controls are insufficient or when handling large quantities of powder outside a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is necessary.Mitigates the risk of inhaling harmful dust.[8]

Hygiene Measures:

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7][12]

  • Do not eat, drink, or smoke in laboratory areas.[7]

  • Contaminated work clothing should be removed and laundered before reuse.[7]

Storage Conditions:

  • Store in a tightly closed, properly labeled container.[9][13]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.[9][13]

  • Store away from strong oxidizing agents, strong acids, and strong bases.[7][14]

  • Consider storing in a locked cabinet or a restricted-access area.[10][11]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate first aid can significantly reduce the adverse effects of exposure.

First-Aid Decision Pathway

Exposure Exposure Event Occurs Inhalation Inhalation of Dust Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air. Keep at rest. Seek medical attention if symptoms persist. Inhalation->FreshAir WashSkin Remove contaminated clothing. Wash skin with soap and water for 15 min. Seek medical attention if irritation occurs. Skin->WashSkin RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses. Seek immediate medical attention. Eye->RinseEyes RinseMouth Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. Ingestion->RinseMouth

Caption: First-aid response pathway for different exposure routes.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[13]

  • Specific Hazards: Combustion may produce toxic and irritating fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen iodide (HI).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures (Spill Response): The protocol for a spill is designed to contain the material, protect personnel, and ensure proper disposal, preventing environmental contamination.

Spill Response Workflow

Spill Solid Spill Detected Evacuate Evacuate immediate area Spill->Evacuate PPE Don appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain Contain Spill PPE->Contain Cleanup Gently sweep or scoop material into a suitable container. Avoid creating dust. Contain->Cleanup Decontaminate Clean spill area with a suitable detergent. Cleanup->Decontaminate Dispose Label container as hazardous waste. Dispose of according to regulations. Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a solid chemical spill.

  • Personal Precautions: Avoid breathing dust and ensure adequate ventilation. Wear the prescribed PPE.[11]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[7]

  • Methods for Cleaning Up: Carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal. Avoid actions that generate dust.[8]

Section 6: Toxicological and Ecological Profile

Toxicological Information:

  • Acute Effects: The primary concerns are harm if swallowed, inhaled, or in contact with skin, as well as irritation to the skin, eyes, and respiratory system.[5][7][8]

  • Chronic Effects: No specific data is available. However, prolonged or repeated exposure should be avoided. Some related heterocyclic compounds may cause damage to organs through repeated exposure.

  • Sensitization: The potential for skin sensitization exists, meaning that an allergic reaction could develop after initial contact.[7]

Ecological Information:

  • Based on data for analogous compounds, this substance is presumed to be toxic to aquatic life with long-lasting effects.[7]

  • Releases into the environment should be strictly avoided. All waste and contaminated materials must be disposed of as hazardous chemical waste.

Section 7: References

  • Generic Safety Data Sheet. (n.d.). Retrieved from Google Search.

  • SAFETY DATA SHEET - Sigma-Aldrich (for Pyrazole). (2026, January 6). Retrieved from Sigma-Aldrich.

  • SAFETY DATA SHEET (for Methyl chloride). (2021, June 10). Retrieved from Google Search.

  • SAFETY DATA SHEET - Fisher Scientific (for Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide). (2025, December 26). Retrieved from Fisher Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich (for Carbon Tetrachloride). (2025, December 23). Retrieved from Sigma-Aldrich.

  • USP SDS US - USP-MSDS (for Sunitinib Malate). (2020, February 21). Retrieved from USP.

  • 1 - SAFETY DATA SHEET (for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine). (2010, May 14). Retrieved from Fisher Scientific.

  • 4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine - NextSDS. (n.d.). Retrieved from NextSDS.

  • SAFETY DATA SHEET - Fisher Scientific (for Paraformaldehyde). (2024, February 21). Retrieved from Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific (for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid). (2023, August 24). Retrieved from Fisher Scientific.

  • Safety Data Sheet - CymitQuimica (for 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine). (2024, December 19). Retrieved from CymitQuimica.

  • Safety data sheet. (2022, July 28). Retrieved from Google Search.

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103671.

  • 6-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine - NextSDS. (n.d.). Retrieved from NextSDS.

  • SAFETY DATA SHEET - Fisher Scientific (for Pyrimidine). (2025, December 19). Retrieved from Fisher Scientific.

  • Safety Data Sheet - CymitQuimica (for 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine). (2026, February 25). Retrieved from CymitQuimica.

  • 6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine - ChemScene. (n.d.). Retrieved from ChemScene.

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(15), 4627.

  • Terungwa, S. I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.

  • Terungwa, S. I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.

  • Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and Anti-Tumor Activities of New[7][9]triazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 5(2), 334-338.

  • Davis, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.

  • Ouf, S. A., et al. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Bioorganic Chemistry, 102, 104053.

  • 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid - MilliporeSigma. (n.d.). Retrieved from MilliporeSigma.

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine in Organic Solvents

Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine, a key heterocyclic intermediate in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine, a key heterocyclic intermediate in modern medicinal chemistry.[1][2] Recognizing the critical role of solubility in process development, purification, and formulation, this document moves beyond a simple data sheet to offer a foundational understanding of solubility principles and a detailed, field-proven methodology for its empirical determination.[3][4] We will explore the theoretical underpinnings of solubility, present a strategic approach to solvent selection, and provide a robust, step-by-step protocol for equilibrium solubility measurement based on authoritative standards.[5][6][7] This guide is intended for researchers, chemists, and drug development professionals who require accurate and reliable solubility data to accelerate their research and development efforts.

Introduction: The Significance of a Solubility Profile

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in pharmaceutical research, often serving as crucial building blocks for the synthesis of protein kinase inhibitors and other targeted therapeutics.[1][8] The successful application of this intermediate in subsequent synthetic steps, its purification via crystallization, and its potential formulation are all fundamentally governed by its interaction with various solvents.[4][9]

A comprehensive solubility profile is not merely academic; it is a critical quality attribute that influences:

  • Process Chemistry: Selection of an appropriate reaction medium to ensure all reactants remain in the solution phase.

  • Purification & Crystallization: Identification of suitable solvent/anti-solvent systems for effective purification and isolation of the final product with high purity.

  • Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a primary determinant of bioavailability.[10]

  • Analytical Method Development: Choosing appropriate diluents for chromatographic analysis (e.g., HPLC, UPLC).

This guide provides the necessary theoretical and practical framework to empower the laboratory scientist to systematically and accurately determine the solubility profile of this, and similar, compounds.

Theoretical Principles of Solubility

The extent to which a solute dissolves in a solvent is governed by thermodynamic principles, specifically the free energy change of the solution process.[11] A substance's solubility depends on the interplay of its physical and chemical properties with those of the solvent.[6]

"Like Dissolves Like": The Role of Polarity

The most fundamental principle guiding solubility is that "like dissolves like."[12] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine, with its heterocyclic rings containing nitrogen atoms and a halogen substituent, suggests a degree of polarity. Therefore, it is expected to exhibit higher solubility in polar organic solvents compared to nonpolar hydrocarbon solvents.

Intermolecular Forces

Solubility is a result of the competition between solute-solute, solvent-solvent, and solute-solvent intermolecular forces. Dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions. Key forces at play include:

  • Dipole-Dipole Interactions: Expected between the polar pyrazolo[1,5-a]pyrimidine core and polar solvents.

  • Dispersion Forces: Present in all interactions but are the primary forces in nonpolar systems.

  • Hydrogen Bonding: While the core structure lacks strong hydrogen bond donors, the nitrogen atoms can act as hydrogen bond acceptors.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed.[13][14] HSP dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[14] A solvent is likely to dissolve a solute if their three Hansen parameters are similar.[15][16] While determining the precise HSP for a novel compound requires experimental work, this framework is invaluable for rationally selecting a diverse and informative set of solvents for screening.

The Importance of Equilibrium

This guide focuses on determining the equilibrium solubility , which is the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, where the system is at thermodynamic equilibrium.[17][18] This is distinct from kinetic solubility, which can be influenced by the rate of dissolution and may result in metastable, supersaturated solutions.[18] For robust process development, equilibrium solubility is the more reliable and fundamental value.[17]

Strategic Solvent Selection

A well-chosen panel of solvents is essential for building a useful solubility profile. The selection should be systematic, covering a range of polarities and chemical classes, while also considering safety and regulatory guidelines.

Solvent Classification

Solvents should be selected from different classes to probe various types of intermolecular interactions:

  • Polar Protic Solvents: (e.g., Methanol, Ethanol) - Capable of hydrogen bonding.

  • Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)) - Possess dipoles but lack O-H or N-H bonds.

  • Nonpolar Aprotic Solvents: (e.g., Hexane, Toluene) - Low polarity, dominated by dispersion forces.

  • Chlorinated Solvents: (e.g., Dichloromethane (DCM), Chloroform) - Often good solvents for a wide range of organic compounds, but with significant safety considerations.[19][20]

Safety and Regulatory Considerations

As a halogenated organic compound, 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine requires careful handling.[19] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[20][21][22][23] All manipulations should be performed in a certified chemical fume hood.[22][23]

In a pharmaceutical context, solvents are classified by the International Council for Harmonisation (ICH) based on their toxicity.[24][25][26]

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon Tetrachloride).

  • Class 2: Solvents with limited use (e.g., Acetonitrile, Dichloromethane, Toluene).[3]

  • Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol, Ethyl Acetate, DMSO).[9]

It is prudent to include representatives from Class 2 and Class 3 in a screening panel.

G A Define Project Goal (e.g., Reaction, Crystallization) B Initial Solvent Brainstorm (Common Lab Solvents) A->B C Categorize by Chemical Class (Protic, Aprotic, Nonpolar, etc.) B->C D Filter by Safety & Regulatory Profile (ICH Class, Toxicity) C->D E Select Representatives Across Polarity Range (e.g., Heptane, Toluene, DCM, EtOAc, Acetone, ACN, MeOH, DMSO) D->E F Final Solvent Panel for Experimental Testing E->F

Experimental Protocol: Equilibrium Solubility Determination (Saturation Shake-Flask Method)

This protocol is based on the well-established Saturation Shake-Flask method, a gold standard for determining equilibrium solubility.[7][27] It is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.

Materials and Equipment
  • 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine (solid, crystalline)

  • Selected panel of organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (4 decimal places)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator set to a standard temperature (e.g., 25 °C)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine to a pre-weighed vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated. A general starting point is ~20-50 mg of solid.

  • Solvent Addition: Add a precise volume of the selected solvent to the vial (e.g., 1.0 or 2.0 mL). Record the exact volume.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period.

    • Causality Insight: Agitation ensures maximum contact between the solute and solvent, accelerating the approach to equilibrium. Temperature control is critical as solubility is temperature-dependent.[11][28][29] For most organic systems, 24 to 48 hours is sufficient to reach equilibrium, but this should be verified by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid clogging the filter in the next step.

  • Sample Collection & Filtration: Carefully draw a known volume of the supernatant (the clear liquid phase) into a syringe. Immediately pass the solution through a syringe filter into a clean vial.

    • Causality Insight: Filtration is a critical step to remove all undissolved solid particles. Any particulate matter in the sample will lead to an overestimation of the solubility. The filter material (e.g., PTFE) must be chemically compatible with the solvent and should not adsorb the solute.

  • Dilution: Accurately dilute the filtered sample with a known volume of the same solvent to bring its concentration into the linear range of the analytical instrument. A 10-fold or 100-fold dilution is common.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/L, or molarity).

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid (Solute) to Vial B Add Precise Volume of Solvent C Agitate at Constant T (e.g., 24-48h at 25°C) B->C D Settle Undissolved Solid (e.g., 2h at 25°C) C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Accurately Dilute Filtered Sample E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL or M) G->H

Data Presentation

The determined solubility data should be compiled into a clear and organized table for easy comparison and interpretation.

SolventSolvent ClassPolarity Index (Snyder)Temperature (°C)Solubility (mg/mL)Solubility (M)Observations
n-HexaneNonpolar Aprotic0.125
TolueneNonpolar Aprotic2.425
DichloromethaneChlorinated3.125
Ethyl AcetatePolar Aprotic4.425
AcetonePolar Aprotic5.125
AcetonitrilePolar Aprotic5.825
MethanolPolar Protic5.125
DMSOPolar Aprotic7.225

Note: This table is a template. The Polarity Index values are for reference and help in correlating solubility with this solvent property.

Conclusion

Determining the solubility profile of a key synthetic intermediate like 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine is a foundational step in its successful utilization. A purely predictive approach is often insufficient, and empirical determination is required for accuracy. By employing a systematic solvent selection strategy and a robust experimental method like the Saturation Shake-Flask protocol, researchers can generate reliable and reproducible data. This information is invaluable for guiding decisions in process chemistry, purification, and formulation, ultimately enabling more efficient and successful research and development outcomes.

References

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Sahoo, S. K. (2023, September 15). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • MDPI. (2024, April 9).
  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter.
  • Wikipedia. Hansen solubility parameter.
  • EFCG. The important role of solvents.
  • Wikipedia. Solubility.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • USP-NF. <1236> Solubility Measurements ABSTRACT.
  • American Chemical Society. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • ICH. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • Hansen Solubility. Hansen Solubility Parameters.
  • LibreTexts Chemistry. Experiment: Solubility of Organic & Inorganic Compounds.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • National Institutes of Health (NIH). (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • National Center for Biotechnology Information (NCBI). (2022, September 12).
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  • BioResources. (2021, September 9). Applications of the Hansen solubility parameter for cellulose.
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  • National Center for Biotechnology Information (NCBI).
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  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • PubMed. (2008, November 15). Application of the Hansen solubility Parameters theory to carbon nanotubes.
  • ACS Publications. (2019, September 23). Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers.
  • European Medicines Agency (EMA). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Pharmaceuticals and Medical Devices Agency (PMDA).
  • Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products.
  • California State University, Bakersfield (CSUB).
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  • BYU ScholarsArchive. (2022, August 10). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines.
  • ResearchGate. Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines.
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Exploratory

The Strategic Ascendancy of Pyrazolo[1,5-a]pyrimidine Derivatives in Modern Drug Discovery: A Privileged Scaffold for Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. Among these, the pyrazolo[1,5-a]pyrimidine core has emerged as a structurally rigid, planar, and highly versatile N-heterocyclic system. As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I have observed firsthand how this scaffold serves as a highly effective bioisostere for purines (such as ATP). This whitepaper provides an in-depth technical analysis of the mechanistic rationale, structure-activity relationship (SAR) optimization strategies, and self-validating experimental protocols required to harness pyrazolo[1,5-a]pyrimidine derivatives for targeted therapeutics, spanning oncology, epigenetics, and fibrotic diseases.

Mechanistic Rationale: The "Privileged" Scaffold Architecture

The success of the pyrazolo[1,5-a]pyrimidine nucleus in drug discovery is not serendipitous; it is fundamentally driven by its stereoelectronic properties. The fused bicyclic system contains strategically positioned nitrogen atoms that act as highly efficient hydrogen bond acceptors and donors.

When targeting kinases, the mechanism of action is primarily competitive ATP inhibition at the kinase hinge region. The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP. Specifically, the nitrogen at the N4 position and the substituents at the C3 or C5 positions frequently form a critical "donor-acceptor" or "donor-acceptor-donor" hydrogen-bonding motif with the backbone amides of the kinase hinge region (e.g., Met592 in TRK kinases)[1].

Causality in Design: By locking the molecule into this hinge-binding conformation, the scaffold effectively anchors the inhibitor within the ATP-binding pocket. This allows medicinal chemists to systematically functionalize the C3, C5, and C7 positions to project into adjacent hydrophobic sub-pockets or the solvent-exposed region, thereby driving both exponential increases in potency and exquisite target selectivity without compromising the primary binding affinity.

TRK_Pathway NGF Neurotrophin (NGF) TRKA TRKA Receptor (Kinase Domain) NGF->TRKA Activates PI3K PI3K / AKT Pathway TRKA->PI3K Phosphorylation MAPK RAS / MAPK Pathway TRKA->MAPK Phosphorylation PP_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., Repotrectinib) PP_Inhibitor->TRKA Competitive ATP Binding (Hinge Region) Apoptosis Apoptosis / Growth Arrest PP_Inhibitor->Apoptosis Induces Survival Tumor Cell Survival & Proliferation PI3K->Survival MAPK->Survival

TRK signaling pathway inhibition by pyrazolo[1,5-a]pyrimidine derivatives inducing apoptosis.

Therapeutic Applications & Target Diversity

Oncology: TRK Kinases and FDA Approvals

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are critical targets in solid tumors driven by NTRK gene fusions. First-generation inhibitors faced rapid clinical resistance due to point mutations in the kinase domain. The pyrazolo[1,5-a]pyrimidine scaffold proved instrumental in overcoming this. The FDA approval of the second-generation TRK inhibitor Repotrectinib (TPX-0005) in November 2023 underscores the clinical viability of this core[2]. The compact, rigid nature of the pyrazolopyrimidine macrocycle allows it to evade steric clashes caused by solvent-front mutations (e.g., TRKA G595R), maintaining sub-nanomolar potency[1].

Epigenetics & Multidrug Resistance

Beyond traditional kinases, the scaffold is highly effective against epigenetic targets and efflux pumps:

  • ALKBH5 Inhibition: The derivative DDO-2728 was recently identified as a potent, selective inhibitor of the RNA demethylase ALKBH5. By occupying the m6A binding pocket rather than the 2-oxoglutarate site, it targets the ALKBH5-TACC3 signaling axis, demonstrating profound anti-proliferative activity in Acute Myeloid Leukemia (AML)[3].

  • ABCB1 Reversal Agents: Multidrug resistance (MDR) mediated by P-glycoprotein (ABCB1) limits chemotherapy efficacy. Novel pyrazolo[1,5-a]pyrimidine derivatives (e.g., Compound 16q ) have been shown to bind and stabilize ABCB1, interrupting drug efflux and resensitizing resistant MCF-7/ADR breast cancer cells to paclitaxel at nanomolar concentrations[4].

Fibrotic Diseases: PDE4 Inhibition

Quantitative Efficacy Profiling

To synthesize the vast array of data across different therapeutic indications, the following table summarizes the quantitative efficacy of leading pyrazolo[1,5-a]pyrimidine derivatives:

Compound / DerivativePrimary TargetIC50 ValuePrimary Indication / Cell LineReference
Repotrectinib (TPX-0005) TRKA/B/C, ROS1< 1.0 nMNTRK-fusion positive solid tumors[2]
Compound 13c PDE42.7 nMIdiopathic Pulmonary Fibrosis (IPF)[5]
Compound 16q ABCB1 (P-gp)10.07 nMMDR Breast Cancer (MCF-7/ADR)[4]
CPL302415 PI3Kδ18.0 nMOncology / Inflammatory Diseases[6]
Compound 21c CDK218–150 nMColorectal Cancer (HCT-116)[7]
DDO-2728 ALKBH5PotentAcute Myeloid Leukemia (AML)[3]

Step-by-Step Methodologies for Pyrazolo[1,5-a]pyrimidine Development

Protocol 1: Rational SAR Optimization Workflow

When developing a novel pyrazolo[1,5-a]pyrimidine library, empirical screening must be replaced with rational, causality-driven structural morphing.

  • Core Synthesis (The Scaffold): Synthesize the base pyrazolo[1,5-a]pyrimidine core via the condensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds (e.g., β-dicarbonyls). Causality: This specific condensation ensures the planar geometry required for subsequent ATP-pocket insertion.

  • C3-Position Functionalization (Hydrophobic Tuning): Introduce aryl or heteroaryl substituents at the C3 position via Suzuki-Miyaura cross-coupling. Causality: The C3 vector points directly into the deep, hydrophobic specificity pocket of most kinases (e.g., the DFG-out pocket). Bulky, lipophilic groups here drastically improve target residence time.

  • C5/C7-Position Functionalization (Solvent-Exposed Region): Append solubilizing groups (e.g., morpholine, piperazine, or aliphatic amines) at the C5 or C7 positions. Causality: These positions orient toward the solvent-exposed cleft of the target protein. Adding polar groups here improves aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles without disrupting the core hinge-binding hydrogen bonds[6].

  • Iterative Profiling: Route synthesized compounds through high-throughput screening, feeding data back into computational docking models to refine the next synthetic iteration.

SAR_Workflow Hit Hit Identification Virtual Screening Scaffold Scaffold Morphing Pyrazolo[1,5-a]pyrimidine Hit->Scaffold C3 C3 Substitution (Aryl/Heteroaryl) Modulates Affinity Scaffold->C3 C5 C5/C7 Substitution (Amines/Morpholine) Solubility & H-Bonds Scaffold->C5 Assay In Vitro Profiling (Kinase/Cellular Assays) C3->Assay C5->Assay Assay->Scaffold Feedback Loop Lead Lead Selection (In Vivo Efficacy) Assay->Lead IC50 < 10nM Favorable ADME

Iterative SAR optimization workflow for pyrazolo[1,5-a]pyrimidine derivatives.

Protocol 2: Self-Validating High-Throughput Kinase Inhibition Assay

To ensure trustworthiness and reproducibility when evaluating the IC50 of new pyrazolo[1,5-a]pyrimidine derivatives against targets like TRKA or CDK2, the assay must be designed as a self-validating system.

  • Step 1: Reagent Preparation & Enzyme Titration: Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Titrate the recombinant kinase (e.g., TRKA) to determine the linear phase of the reaction velocity. Causality: Operating within the linear phase ensures that inhibitor depletion does not artificially skew the apparent IC50.

  • Step 2: Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyrimidine test compounds in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration strictly ≤1%).

  • Step 3: Internal Validation Control (Critical): In parallel, run a full dose-response curve of a universal kinase inhibitor (e.g., Staurosporine). Self-Validating Logic: If the calculated IC50 of Staurosporine deviates by >3-fold from historical baselines, the assay is flagged as invalid. This deviation indicates compromised ATP stock integrity, enzyme degradation, or buffer pH shifts, preventing the reporting of false-negative data for the test compounds.

  • Step 4: Reaction Initiation: Add the ATP/substrate mixture (e.g., ULight-labeled peptide) to initiate the reaction. The ATP concentration must be set exactly at the predetermined Km​ for the specific kinase. Causality: Setting ATP at Km​ balances assay sensitivity with physiological relevance, allowing for the accurate identification of competitive inhibitors.

  • Step 5: Detection & Analysis: Quench the reaction with EDTA after 60 minutes. Read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is not merely a structural curiosity; it is a foundational pillar of contemporary targeted drug discovery. Its inherent ability to mimic ATP, combined with its high synthetic tractability, allows application scientists to engineer highly selective molecules capable of addressing complex pathologies—from NTRK-fusion cancers and multidrug-resistant leukemias to idiopathic pulmonary fibrosis. By adhering to rigorous, causality-driven SAR optimization and self-validating biochemical assays, researchers can continue to unlock the vast therapeutic potential of this privileged chemotype.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance Source: PubMed (National Institutes of Health) URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: Molecules (MDPI) URL:[Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: European Journal of Medicinal Chemistry (DOI) URL:[Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Foundational

thermodynamic stability of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine at Room Temperature For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pyrazolo[1,5-a]pyrimidine Core in Drug Discovery

The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of therapeutic potential, including applications as anticancer[3][4], anti-inflammatory, and antimicrobial agents. The structural versatility of this scaffold allows for fine-tuning of its physicochemical properties and biological targets.

Halogenation is a common and effective strategy in medicinal chemistry to enhance the therapeutic index of lead compounds. The introduction of a halogen atom, such as iodine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] Specifically, the 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine moiety is a valuable building block for the synthesis of more complex molecules, particularly through cross-coupling reactions. Therefore, a thorough understanding of its stability is paramount for its effective use in drug development pipelines.

Thermodynamic Stability of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine ring system is generally considered to be a robust and thermally stable aromatic framework. This inherent stability is attributed to the resonance delocalization of π-electrons across the fused bicyclic system. Studies on various derivatives have confirmed the high thermal stability of this scaffold, with some energetic materials based on this core exhibiting high decomposition temperatures.[5]

However, the stability of the scaffold can be influenced by its substitution pattern. For instance, the electronic properties of substituents on the ring can either enhance or diminish its stability. Research has shown that electron-donating groups at the 7-position can improve the photophysical and chemical stability of pyrazolo[1,5-a]pyrimidine-based fluorophores.[6][7] Conversely, the high electron density in the fused ring system can make it susceptible to degradation under strongly acidic conditions.[6]

Influence of Substituents on the Stability of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

The is dictated by the interplay of the electronic and steric effects of the iodo and methyl substituents.

  • 7-Methyl Group: The methyl group at the 7-position is an electron-donating group through hyperconjugation. This electron donation into the pyrimidine ring can enhance the overall stability of the aromatic system.

  • 2-Iodo Group: The iodine atom at the 2-position exerts a dual electronic effect: it is electron-withdrawing through its inductive effect (-I) and electron-donating through its resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a potential site for chemical or photochemical degradation.

Given these considerations, while the pyrazolo[1,5-a]pyrimidine core is stable, the C-I bond in 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine represents a potential liability. However, in a solid, crystalline form at room temperature and protected from light, the compound is expected to exhibit good stability.

Experimental Workflow for Assessing Thermodynamic Stability

A comprehensive assessment of the thermodynamic stability of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine requires a multi-faceted experimental approach. The following workflow provides a robust framework for characterizing its stability profile.

Thermodynamic Stability Workflow cluster_0 Initial Characterization cluster_1 Forced Degradation Study cluster_2 Data Interpretation Initial_Sample 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine (Solid) DSC Differential Scanning Calorimetry (DSC) Initial_Sample->DSC Thermal events TGA Thermogravimetric Analysis (TGA) Initial_Sample->TGA Decomposition temp. PXRD Powder X-Ray Diffraction (PXRD) Initial_Sample->PXRD Crystallinity Stress_Conditions Stress Conditions: - Heat (e.g., 40°C, 60°C) - Humidity (e.g., 75% RH) - Light (ICH Q1B) Initial_Sample->Stress_Conditions Expose to Time_Points Time Points: - T0 - T1 (e.g., 1 week) - T2 (e.g., 4 weeks) Stress_Conditions->Time_Points Sample at Analysis Analysis: - HPLC (Purity) - LC-MS (Degradants) - PXRD (Polymorph) Time_Points->Analysis Analyze Stability_Profile Establish Stability Profile: - Shelf-life estimation - Degradation kinetics - Identify critical factors Analysis->Stability_Profile Interpret data

Figure 1: Experimental workflow for the comprehensive thermodynamic stability assessment of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine.

Step-by-Step Methodologies

4.1.1. Initial Characterization (T0)

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the melting point and detect any phase transitions or decomposition events upon heating.

    • Protocol:

      • Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

      • Place the sample pan and an empty reference pan in the DSC instrument.

      • Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its melting point (e.g., 250 °C) under a nitrogen atmosphere.

      • Record the heat flow as a function of temperature.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the thermal decomposition temperature.

    • Protocol:

      • Accurately weigh 5-10 mg of the sample into a TGA pan.

      • Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 500 °C) under a nitrogen atmosphere.

      • Record the mass loss as a function of temperature.

  • Powder X-Ray Diffraction (PXRD):

    • Purpose: To determine the initial crystallinity and polymorphic form of the solid.

    • Protocol:

      • Gently pack the sample powder onto a sample holder.

      • Acquire the diffraction pattern over a suitable 2θ range (e.g., 5° to 40°) using a monochromatic X-ray source.

4.1.2. Forced Degradation Study

  • Sample Preparation:

    • Place accurately weighed samples in appropriate vials for each stress condition.

  • Stress Conditions:

    • Thermal Stress: Store samples at elevated temperatures (e.g., 40 °C and 60 °C) in a temperature-controlled oven.

    • Humidity Stress: Store samples in a humidity chamber at a controlled temperature and relative humidity (e.g., 40 °C / 75% RH).

    • Photostability: Expose samples to light according to ICH Q1B guidelines.

  • Time Points:

    • Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

  • Analysis:

    • High-Performance Liquid Chromatography (HPLC):

      • Purpose: To quantify the purity of the sample and detect the formation of degradation products.

      • Protocol: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradants. Analyze the samples from each time point and calculate the percentage of the parent compound remaining.

    • Liquid Chromatography-Mass Spectrometry (LC-MS):

      • Purpose: To identify the molecular weights of any degradation products.

      • Protocol: Analyze the stressed samples using an LC-MS system to obtain the mass-to-charge ratio of any new peaks observed in the HPLC chromatogram.

    • PXRD:

      • Purpose: To check for any changes in the solid form (polymorphic transformations) during the study.

      • Protocol: Analyze the stressed samples by PXRD and compare the diffraction patterns to the initial T0 pattern.

Data Presentation

The quantitative data from the forced degradation study should be summarized in a clear and concise table.

Stress ConditionTime PointPurity by HPLC (%)Major Degradant 1 (%)Major Degradant 2 (%)
Control (RT) 099.8NDND
4 weeks99.7NDND
40 °C 1 week99.50.1ND
4 weeks98.90.50.1
60 °C 1 week98.21.10.2
4 weeks95.33.50.8
40 °C / 75% RH 1 week99.40.2ND
4 weeks98.50.80.2
Photostability 4 weeks97.11.5 (Photo-degradant)0.4
ND: Not Detected

Potential Degradation Pathways

Based on the structure of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine, several degradation pathways can be hypothesized, particularly under stress conditions.

Degradation_Pathways Parent 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine Hydrolysis Hydrolysis Parent->Hydrolysis H₂O / Heat Oxidation Oxidation Parent->Oxidation O₂ / Light Photolysis Photolysis Parent->Photolysis UV/Vis Light Product_Hydrolysis 2-Hydroxy-7-methylpyrazolo[1,5-a]pyrimidine Hydrolysis->Product_Hydrolysis Product_Oxidation N-oxide derivatives Oxidation->Product_Oxidation Product_Photolysis De-iodinated product: 7-methylpyrazolo[1,5-a]pyrimidine Photolysis->Product_Photolysis

Figure 2: Hypothesized degradation pathways for 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine under stress conditions.

  • Hydrolysis: The iodo group at the 2-position could be susceptible to nucleophilic substitution by water, especially at elevated temperatures, leading to the formation of 2-hydroxy-7-methylpyrazolo[1,5-a]pyrimidine.

  • Oxidation: The nitrogen atoms in the heterocyclic rings could be susceptible to oxidation, forming N-oxide derivatives, particularly in the presence of light and oxygen.

  • Photolysis: The carbon-iodine bond is photolabile and can undergo homolytic cleavage upon exposure to UV or visible light, leading to the formation of the de-iodinated product, 7-methylpyrazolo[1,5-a]pyrimidine, and other radical-mediated byproducts.

Conclusion and Recommendations

While the pyrazolo[1,5-a]pyrimidine core is inherently stable, the presence of the 2-iodo substituent in 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine introduces a potential point of instability, particularly towards light. At room temperature and protected from light, the compound is expected to have good thermodynamic stability.

For drug development professionals, it is crucial to conduct the outlined experimental stability studies to establish a comprehensive stability profile. This will inform decisions on storage conditions, formulation development, and potential shelf-life. The identification of degradation products is also critical for understanding the safety profile of any drug substance derived from this intermediate.

References

  • Yang, H., & Cheng, G. (2024). Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability. Crystal Growth & Design. [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39677-39686. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Antonelli, A., et al. (2011). Novel Pyrazolopyrimidine Derivatives as Tyrosine Kinase Inhibitors with Antitumoral Activity in Vitro and in Vivo in Papillary Dedifferentiated Thyroid Cancer. Endocrinology, 152(9), 3541-3550. [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39677-39686. [Link]

  • Zaher, A. M., et al. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 9(4), 104-118. [Link]

  • Wang, Y., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3488. [Link]

  • Varushchenko, R. M. (2013). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Thermochimica Acta, 569, 1-13. [Link]

  • Al-Najjar, T. R., & Al-Masoudi, N. A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1387-1413. [Link]

  • Varushchenko, R. M. (2013). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Thermochimica Acta, 569, 1-13. [Link]

  • Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3236. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 2-Iodo-7-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making the development of robust synthetic methodologies for its functionalization a critical endeavor in medicinal chemistry and drug discovery.[1][2] These protocols are designed to be a practical resource, offering not only step-by-step instructions but also the scientific rationale behind the selection of reagents and conditions.

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidine Functionalization

The pyrazolo[1,5-a]pyrimidine core is a key structural component in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities.[3] The ability to introduce diverse substituents onto this scaffold is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and its application to halogenated pyrazolo[1,5-a]pyrimidines allows for the introduction of a wide array of aryl and heteroaryl moieties.[4][5]

This guide focuses specifically on the C2-functionalization of the 7-methylpyrazolo[1,5-a]pyrimidine system via its 2-iodo derivative. While functionalization at other positions of the pyrazolo[1,5-a]pyrimidine ring is well-documented, the C2-position presents unique considerations. Direct C-H halogenation of the pyrazolo[1,5-a]pyrimidine core has been shown to occur with high regioselectivity at the C3 position, making the synthesis of the 2-iodo isomer a non-trivial step that typically requires a multi-step approach.[6][7]

Synthesis of the Starting Material: 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

A reliable protocol for the Suzuki cross-coupling reaction begins with a high-quality starting material. As direct iodination of 7-methylpyrazolo[1,5-a]pyrimidine is expected to yield the 3-iodo isomer, a more strategic approach is required. The recommended synthesis involves the cyclization of a pre-iodinated aminopyrazole with a suitable three-carbon building block.

Conceptual Workflow for the Synthesis of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

cluster_0 Synthesis of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine 5-Aminopyrazole 5-Aminopyrazole Iodination Iodination 5-Aminopyrazole->Iodination 3-Iodo-5-aminopyrazole 3-Iodo-5-aminopyrazole Iodination->3-Iodo-5-aminopyrazole Cyclocondensation Cyclocondensation 3-Iodo-5-aminopyrazole->Cyclocondensation 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine Cyclocondensation->2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine Acetylacetone Acetylacetone Acetylacetone->Cyclocondensation Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)Ln Pd(0)Ln OxAdd Oxidative Addition Pd(0)Ln->OxAdd R-I Ar-Pd(II)-I R-Pd(II)Ln-I OxAdd->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation R'-B(OH)₂ Base Ar-Pd(II)-Ar' R-Pd(II)Ln-R' Transmetalation->Ar-Pd(II)-Ar' RedElim Reductive Elimination Ar-Pd(II)-Ar'->RedElim RedElim->Pd(0)Ln R-R'

Sources

Application

Application Note: Divergent Functionalization of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine in Drug Discovery

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols Executive Summary & Scaffold Rationale In modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core has emerged as a privileged, rigid, and planar fused bicyclic pharmacophore. It is particularly renowned for its utility in designing highly selective Protein Kinase Inhibitors (PKIs) targeting oncogenic pathways such as B-Raf, EGFR, and VPS34[1][2].

As a Senior Application Scientist, I frequently recommend 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine (CAS: 2171315-13-0) as a premier heterocyclic building block for late-stage lead optimization. The strategic placement of the iodine atom at the C-2 position provides an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions. Compared to bromo- or chloro- derivatives, the C-I bond possesses a lower bond dissociation energy, facilitating rapid oxidative addition by Pd(0) species under milder conditions[3]. Meanwhile, the 7-methyl group serves a dual purpose: it provides a steric boundary that can lock the conformation of the final molecule within the ATP-binding pocket of kinases, and it acts as an electron-donating moiety that subtly modulates the electronic density of the pyrimidine ring, enhancing the overall stability of the scaffold[4][5].

Mechanistic Framework & Divergent Synthesis

The true value of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine lies in its capacity for divergent synthesis. By utilizing different palladium-catalyzed cross-coupling manifolds, medicinal chemists can rapidly generate libraries of structurally diverse analogs to establish robust Structure-Activity Relationships (SAR).

G Core 2-Iodo-7-methylpyrazolo [1,5-a]pyrimidine Pd Pd(0) Catalysis (Oxidative Addition) Core->Pd Activation of C2-I bond Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Pd->Suzuki Transmetalation (Base/H2O) Sonogashira Sonogashira (Terminal Alkynes) Pd->Sonogashira Cu-cocatalysis Buchwald Buchwald-Hartwig (Primary/Secondary Amines) Pd->Buchwald Base-promoted Amination PKI Protein Kinase Inhibitors (e.g., B-Raf, EGFR, VPS34) Suzuki->PKI Sonogashira->PKI Buchwald->PKI

Figure 1: Divergent Pd-catalyzed functionalization pathways of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice, ensuring researchers understand why a parameter is set, rather than just what to do.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-2 Arylation)

This protocol is optimized for coupling electron-deficient or sterically hindered arylboronic acids to the C-2 position.

Reagents:

  • 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate phosphine ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step, minimizing protodeboronation side reactions.

  • Solvent Degassing: Add the 1,4-Dioxane and H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Dissolved oxygen competitively oxidizes the Pd(0) active species to inactive Pd(II) complexes and promotes the homocoupling of boronic acids. Water is strictly required to form the reactive trihydroxyboronate intermediate, which is essential for successful transmetalation[6].

  • Thermal Activation: Seal the tube and heat the reaction mixture at 90 °C in a pre-heated oil bath for 4–6 hours. Monitor progression via LC-MS.

    • Causality: The highly reactive C-I bond allows for complete conversion at 90 °C, preventing thermal degradation of the pyrazolo[1,5-a]pyrimidine core which can occur at temperatures exceeding 120 °C.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. The crude mixture should be validated by crude NMR; a disappearance of the C-2 iodine-adjacent proton (if comparing to non-iodinated precursors) and the appearance of the new aryl multiplet confirms coupling. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-2 Amination)

Introducing amine-linked pharmacophores at the C-2 position is crucial for generating ATP-competitive kinase inhibitors that rely on hydrogen bonding with the kinase hinge region[4].

Reagents:

  • 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.5 equiv)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol% - yields 5 mol% Pd)

  • XPhos (0.1 equiv, 10 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under strict Argon atmosphere, combine Pd₂(dba)₃ and XPhos in anhydrous toluene. Stir at room temperature for 10 minutes until the solution turns from dark purple to a reddish-brown hue.

    • Causality: Pre-ligating the palladium source with XPhos (a bulky, electron-rich biaryl phosphine) ensures the formation of the highly active mono-ligated L-Pd(0) species, which is critical for the oxidative addition into the C-I bond and subsequent amine binding.

  • Substrate Addition: Add the 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine, amine, and Cs₂CO₃ to the activated catalyst solution.

    • Causality: Cs₂CO₃ is utilized as a mild, relatively soluble inorganic base in toluene. It is strong enough to deprotonate the coordinated amine but mild enough to prevent base-catalyzed degradation of the heterocyclic core.

  • Reaction Execution: Heat the mixture at 100 °C for 8–12 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via reverse-phase HPLC if the resulting amine is highly polar.

Quantitative Reaction Metrics

The table below summarizes the expected quantitative outcomes and optimized parameters for various functionalizations of the 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine scaffold, based on established application data.

Coupling ReactionReagent ClassOptimal Catalyst SystemTemp (°C)Typical Yield (%)Primary Medicinal Chemistry Application
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O9075 – 92%Extension into hydrophobic pockets (e.g., B-Raf inhibitors)
Buchwald-Hartwig Anilines / Aliphatic AminesPd₂(dba)₃, XPhos, Cs₂CO₃, Toluene10065 – 85%Hinge-binding motif generation (ATP-competitive inhibitors)
Sonogashira Terminal AlkynesPd(PPh₃)₄, CuI, Et₃N, DMF7070 – 88%Creation of rigid, linear linkers or fluorescent probes
Negishi Organozinc ReagentsPd₂(dba)₃, RuPhos, THF6560 – 80%Introduction of sp³-hybridized alkyl groups

Applications in Oncology and Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted oncology therapeutics. By utilizing 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine, researchers can access a vast chemical space:

  • B-Raf and MEK Inhibitors: The planar nature of the pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP. Arylation at the C-2 position (via Protocol A) allows the molecule to project into the deep hydrophobic pocket of the B-Raf(V600E) mutated kinase, a primary driver in melanoma[1][7].

  • VPS34 and JAK1 Modulators: Recent studies have demonstrated that functionalized pyrazolo[1,5-a]pyrimidines exhibit selective inhibitory activity against the VPS34 kinase and JAK1-JH2 pseudokinase. These targets are critical in breast cancer cell lines (such as MCF-7 and MDA-MB-468), making this building block highly valuable for synthesizing novel antineoplastic agents[2].

  • Dorsomorphin Derivatives: Dorsomorphin, a well-known AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) inhibitor, utilizes the pyrazolo[1,5-a]pyrimidine core. The 7-methyl and 2-iodo functional handles allow for the rapid generation of dorsomorphin analogs to fine-tune pharmacokinetic properties and reduce off-target toxicity[3][8].

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: Molecules (via PMC / ResearchGate) URL:[Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines Source: ACS Omega (via PMC) URL:[Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines Source: BYU ScholarsArchive URL:[Link]

  • Synthesis and biological evaluation of some substituted pyrazolopyrimidines derivatives as potential a-glucosidase inhibitors Source: Ukaaz Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low reactivity of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine in cross-coupling

Welcome to the advanced troubleshooting center for the cross-coupling of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers and drug development professionals facing sluggish reactivity, cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the cross-coupling of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers and drug development professionals facing sluggish reactivity, catalyst poisoning, or low yields when functionalizing this privileged heterocyclic scaffold.

Mechanistic Context & Problem Identification

The pyrazolo[1,5-a]pyrimidine core is a fused, nitrogen-rich bicyclic system highly valued in medicinal chemistry for its kinase inhibitory properties[1]. While a C2-Iodo bond is theoretically highly reactive toward oxidative addition, researchers frequently encounter near-zero conversion or heavy side-product formation during Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings[2].

The causality behind this low reactivity stems from two competing electronic phenomena:

  • Catalyst Sequestration (Poisoning): The lone pairs on the nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core can strongly coordinate to the palladium center, forming stable, off-cycle Pd-N chelates that halt the catalytic cycle[1].

  • Transmetalation Stalling: The electron-withdrawing nature of the pyrimidine ring pulls electron density away from the oxidative addition complex. While this accelerates the initial insertion into the C-I bond, it creates a highly stable Pd(II) intermediate that resists transmetalation, leaving it vulnerable to protodehalogenation[3].

Diagnostic Troubleshooting Workflow

Use the following logical workflow to diagnose the specific point of failure in your catalytic cycle based on your LC-MS or TLC data.

Troubleshooting Start Low Reactivity Observed CheckSM Check SM Consumption (1hr LC-MS Aliquot) Start->CheckSM Unreacted SM Unreacted (Catalyst Poisoning) CheckSM->Unreacted > 80% Intact Consumed SM Consumed (Side Reactions) CheckSM->Consumed < 20% Intact Ligand Switch to Bulky Ligand (XPhos / dppf) Unreacted->Ligand SideRxn Identify Major Byproduct via Mass Spec Consumed->SideRxn Proto Protodehalogenation (Slow Transmetalation) SideRxn->Proto Homo Homocoupling (Excess O2 / Base) SideRxn->Homo Base Use Stronger Base (Cs2CO3 / K3PO4) Proto->Base Degas Strict Degassing (Argon Sparging) Homo->Degas

Diagnostic workflow for identifying cross-coupling bottlenecks based on reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at 5-10% conversion despite the highly reactive C2-Iodo bond? A: This is the hallmark of catalyst poisoning. The pyrazolo[1,5-a]pyrimidine core acts as a multidentate ligand. Once the active Pd(0) species enters the solution, the nitrogen atoms (particularly N4 and N1) of the substrate or the newly formed product coordinate to the metal center, pulling it out of the catalytic cycle[1]. This off-cycle resting state prevents further oxidative addition.

Q2: How do I select the right ligand to prevent this catalyst deactivation? A: You must physically block the nitrogen atoms from accessing the palladium center. Standard ligands like PPh3 are too small and allow N-coordination. Instead, utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . The massive steric bulk of the biphenyl scaffold creates a protective "pocket" around the Pd center, preventing the heterocycle from coordinating while still allowing the C-I bond to undergo oxidative addition[4]. Alternatively, bidentate ligands with large bite angles, such as dppf (often used as PdCl2(dppf)), are highly effective for this scaffold[5].

Q3: The starting material is fully consumed, but my yield is low, and I see a large (M - I + H) peak on the LC-MS. What is happening? A: You are observing protodehalogenation (reduction of the C-I bond to C-H). This occurs when oxidative addition is successful, but the subsequent transmetalation step is too slow . The long-lived Pd(II)-aryl intermediate eventually undergoes protonation from trace water or beta-hydride elimination from aliphatic solvents/amines[3]. To fix this, you must accelerate transmetalation by switching to a stronger, more soluble base (e.g., Cs₂CO₃ or K₃PO₄) and optimizing your solvent system (e.g., 1,4-Dioxane/H₂O at a 4:1 ratio) to increase boronate solubility[3].

Q4: Does the 7-methyl group impact the reactivity at the 2-position? A: Sterically, the 7-methyl group is distal to the 2-position and does not impede the approach of the palladium catalyst. Electronically, it provides a slight inductive electron-donating effect (+I) to the pyrimidine ring. While this marginally offsets the electron deficiency of the core, its primary impact is increasing the lipophilicity of the starting material, which can necessitate adjusting your solvent system to ensure complete dissolution before heating[3].

Quantitative Data: Ligand & Base Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and typical outcomes when coupling 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine, allowing for rapid condition selection.

Ligand SystemBaseSolvent SystemTemp (°C)Typical YieldPrimary Issue Addressed
PPh₃Na₂CO₃Toluene / H₂O80< 15%Baseline (High catalyst poisoning)
dppfK₂CO₃1,4-Dioxane / H₂O9060 - 70%Balances oxidative addition; moderate transmetalation[5]
XPhos K₃PO₄ 1,4-Dioxane / H₂O 100 85 - 95% Prevents N-coordination; rapid transmetalation[4]
dtbpfCs₂CO₃THF / H₂O7075 - 85%Suppresses protodehalogenation at lower temperatures

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol utilizes XPhos Pd G2 to ensure rapid generation of the active Pd(0) species, coupled with K₃PO₄ to drive fast transmetalation. It includes built-in validation checkpoints to ensure mechanistic integrity.

Reagents:

  • 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G2 (0.05 equiv, 5 mol%)

  • K₃PO₄ (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL), thoroughly degassed.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine, the boronic acid, and K₃PO₄.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe. Stir at room temperature for 5 minutes.

  • Catalyst Introduction: Briefly open the system under a positive flow of Argon and add the XPhos Pd G2 catalyst.

    • Validation Checkpoint 1: Upon heating to 100 °C, observe the solution. A color shift from pale yellow to a deep red/brown indicates the successful generation of the active Pd(0) species.

  • Reaction Execution: Stir the mixture at 100 °C.

    • Validation Checkpoint 2 (In-Process Control): After exactly 1 hour, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

      • If SM > 80%: The system is poisoned (check Argon line/catalyst quality).

      • If SM < 5% and Product is dominant: Proceed to workup.

      • If SM < 5% and Protodehalogenation is dominant: The boronic acid is likely degrading; consider slow-addition of the boronic acid in future runs.

  • Work-up: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Catalytic Cycle & Poisoning Pathways

Understanding the exact point of failure is critical. The diagram below illustrates the standard catalytic cycle and the specific off-cycle poisoning pathway that traps the catalyst when using inadequate ligands.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Oxidative Addition Complex Pd0->PdII_OA + 2-Iodo-7-Me-PP Poison Off-Cycle Pd-N Chelate (Catalyst Poisoning) PdII_OA->Poison N-Coordination (Small Ligands) PdII_TM Pd(II) Transmetalation Complex PdII_OA->PdII_TM + Ar-B(OH)2 + Base Poison->PdII_OA Bulky Ligand (XPhos) PdII_TM->Pd0 Reductive Elimination Product Cross-Coupled Product PdII_TM->Product Yields

Catalytic cycle of the cross-coupling showing the off-cycle Pd-N chelate poisoning pathway.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions of 7-Methylpyrazolo[1,5-a]pyrimidines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic challenges involving the 7-methylpyrazolo[1,5-a]pyrimidine scaffold. This guide is designed for researchers, medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving the 7-methylpyrazolo[1,5-a]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties with cross-coupling reactions due to steric hindrance imposed by the C7-methyl group. Our goal is to provide not just solutions, but a mechanistic understanding to empower your experimental design.

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] However, functionalization, particularly at the C5 position, can be challenging when a substituent is present at C7. The 7-methyl group, while seemingly small, exerts significant steric pressure that can impede the approach of a palladium catalyst, leading to sluggish reactions, low yields, and unwanted side reactions.

This document is structured as a series of troubleshooting questions and FAQs to directly address the common issues faced in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. We provide a diagnosis of the likely cause and a series of actionable steps to resolve the issue.

Question 1: My Suzuki-Miyaura coupling at the C5-position of a 5-halo-7-methylpyrazolo[1,5-a]pyrimidine is giving low to no yield. What's going wrong?

This is the most common failure mode. The primary cause is the steric clash between the 7-methyl group and the catalytic complex, which inhibits the rate-limiting oxidative addition step of the palladium catalyst to the C5-X bond. Standard catalysts like Pd(PPh₃)₄ are often too small and insufficiently reactive to overcome this barrier.

Core Problem: The catalytic cycle is stalled at the oxidative addition phase due to steric hindrance.

cluster_problem Steric Hindrance at C5 P1 7-Methylpyrazolo[1,5-a]pyrimidine Catalyst Pd(L)n Clash Steric Clash!

Caption: Steric clash between the C7-methyl group and the approaching catalyst.

Recommended Solutions:

  • Switch to a State-of-the-Art Catalyst System: Your choice of ligand is the most critical parameter. Standard PPh₃ is often ineffective for hindered substrates.[3] You must move to a system designed for sterically demanding couplings.

    • Bulky, Electron-Rich Phosphine Ligands: These are the gold standard. Ligands like XPhos, SPhos, and RuPhos are designed with bulky biaryl backbones. This bulkiness forces a wider coordination angle on the palladium center, promoting reductive elimination, while their electron-rich nature facilitates the difficult oxidative addition step.[3][4]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and form very stable complexes with palladium. They have shown high efficacy for coupling hindered aryl chlorides and can be effective here.[5]

  • Optimize the Base and Solvent System: The base is not merely a spectator; it plays a crucial role in the transmetalation step.

    • Base Selection: For hindered couplings, moderately strong inorganic bases are often superior to organic amines. Start with K₃PO₄ or Cs₂CO₃.[3] These bases are effective and can minimize side reactions. Avoid very strong bases like t-BuOK unless other options have failed, as they can promote boronic acid degradation.[3]

    • Solvent Choice: Anhydrous, aprotic polar solvents are preferred. 1,4-Dioxane, Toluene, or THF are excellent starting points. Ensure they are rigorously degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[6]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. If your reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-110 °C. For even more challenging substrates, microwave irradiation can be highly effective, often reducing reaction times from hours to minutes and improving yields.[1][7][8]

Data Summary: Recommended Starting Conditions for C5-Suzuki Coupling
ParameterRecommendationRationaleReference(s)
Pd Precatalyst XPhos-Pd-G2/G3 (2-5 mol%)Air-stable, reliable formation of active Pd(0). Excellent for hindered substrates.[7][9]
Ligand XPhos, SPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligand promotes oxidative addition and stabilizes the catalyst.[3][10]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)Effective for activating boronic acid without promoting significant degradation.[3][11]
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)Aprotic, high-boiling point solvents suitable for elevated temperatures.[6][12]
Temperature 100-110 °C (oil bath) or 120-150 °C (microwave)Provides sufficient energy to overcome the activation barrier.[1][13]
Question 2: I am observing significant dehalogenation of my starting material or protodeboronation of my boronic acid. How can I minimize these side reactions?

These are common decomposition pathways that compete with the desired cross-coupling. Dehalogenation is often caused by hydride sources in the reaction, while protodeboronation is the cleavage of the C-B bond, typically by water or strong base, before transmetalation can occur.[6][13]

Recommended Solutions:

  • Rigorous Control of Atmosphere and Reagents:

    • Degassing: Oxygen can deactivate the catalyst, leading to longer reaction times and higher temperatures, which in turn exacerbate side reactions.[6] Ensure your solvent is thoroughly degassed (e.g., sparge with argon for 30 minutes or use freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

    • Reagent Purity: Use fresh, high-purity boronic acid. Heteroaryl boronic acids can be particularly unstable.[6] Ensure your base is anhydrous if using a non-aqueous system.

  • Use a Weaker Base or a Fluoride-Based System: If protodeboronation is severe, a very strong base may be the culprit.

    • Consider switching from K₃PO₄ to a milder base like K₂CO₃ or even KF. Potassium fluoride can activate boronic acids to form highly reactive trifluoroborate salts in situ, which are often more resistant to protodeboronation.[3]

  • Use a Boronic Ester: Pinacol (BPin) or MIDA esters of boronic acids are significantly more stable than the corresponding free acids.[11] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and thus minimizing decomposition.

Question 3: My Buchwald-Hartwig amination at the C5-position is sluggish. How can I improve the reaction?

Similar to the Suzuki coupling, C-N bond formation at the sterically congested C5-position is challenging. The mechanism also involves an oxidative addition step that is sensitive to steric bulk.[14][15] The choice of ligand and base is paramount.

Recommended Solutions:

  • Employ Specialized Ligands: The ligands developed for Buchwald-Hartwig aminations are highly specialized.

    • Josiphos or Buchwald-type Biarylphosphine Ligands: Ligands such as tBuXPhos or tBuBrettPhos are extremely effective for hindered C-N couplings. Their structure is fine-tuned to accelerate both oxidative addition and the critical C-N reductive elimination step.

    • Copper Co-catalysis (Ullmann-type): For certain amine couplings, a copper-catalyzed Ullmann reaction can be an effective alternative to palladium-based methods, sometimes showing different sensitivities to steric hindrance.[16][17]

  • Base Selection is Critical: Strong, non-nucleophilic bases are required.

    • Sodium or Lithium tert-butoxide (NaOtBu, LiOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for this transformation.[14] They are strong enough to deprotonate the amine nucleophile without interfering with the catalyst.

Protocol: Optimized Buchwald-Hartwig Amination for Hindered Substrates

This protocol provides a robust starting point for coupling primary or secondary amines to a 5-halo-7-methylpyrazolo[1,5-a]pyrimidine.

  • Setup: To an oven-dried reaction vial under an inert atmosphere (Argon), add the 5-halo-7-methylpyrazolo[1,5-a]pyrimidine (1.0 eq.), the amine (1.2-1.5 eq.), and the base (e.g., NaOtBu, 1.5 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., tBuXPhos, 4.4 mol%).

  • Reaction: Add the catalyst mixture to the reaction vial, followed by anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M).

  • Heating: Heat the reaction mixture to 90-110 °C and monitor by LC-MS or TLC until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and quench carefully with water or saturated aqueous NH₄Cl. Extract, dry, and purify by column chromatography.

Frequently Asked Questions (FAQs)

FAQ 1: How exactly does the 7-methyl group sterically hinder coupling reactions?

The 7-methyl group is positioned on the six-membered pyrimidine ring, immediately adjacent to the C6 and C5 positions. In a planar representation, its protons occupy a significant volume of space. During the oxidative addition step of a cross-coupling reaction at C5, the large, ligand-bound palladium catalyst must approach the C5-X bond. The 7-methyl group acts as a "steric shield," creating a non-bonded interaction (van der Waals repulsion) that raises the activation energy of this approach, thereby slowing or preventing the reaction.

FAQ 2: What is the role of the ligand in overcoming steric hindrance, and how do I choose the right one?

The ligand is arguably the most important component for overcoming steric hindrance. Its role is multifaceted:

  • Steric Bulk: Modern bulky phosphine ligands (e.g., Buchwald ligands) possess large substituents (like tert-butyl or adamantyl groups). This bulk on the ligand promotes the final, product-forming reductive elimination step and helps stabilize the highly reactive, 14-electron Pd(0) species.[4]

  • Electron-Donating Ability: These ligands are also highly electron-rich. This electronic character increases the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-X bond during oxidative addition.[4]

Decision Workflow for Ligand Selection:

Start Starting a Hindered Coupling (e.g., at C5) Suzuki Reaction Type: Suzuki? Start->Suzuki Buchwald Reaction Type: Buchwald-Hartwig? Start->Buchwald Suzuki->Buchwald No Ligand_Suzuki Start with Buchwald Ligands: XPhos or SPhos Suzuki->Ligand_Suzuki Yes Ligand_Buchwald Start with Buchwald Ligands: tBuXPhos or BrettPhos Buchwald->Ligand_Buchwald Yes Failure Low Yield or No Reaction? Ligand_Suzuki->Failure Ligand_Buchwald->Failure Alternative_Suzuki Consider NHC Ligands (e.g., IPr) Failure->Alternative_Suzuki Yes (for Suzuki) Alternative_Other Consider Alternative Coupling Methods (e.g., C-H Activation) Failure->Alternative_Other Yes (General)

Caption: Decision workflow for selecting an appropriate ligand system.

FAQ 3: When should I consider using microwave irradiation?

Microwave (MW) irradiation is an excellent tool for sterically hindered reactions. Unlike conventional heating, which relies on thermal conductivity, MW heating directly excites polar molecules in the mixture, leading to rapid and uniform temperature increases.[8]

Consider switching to microwave heating when:

  • Conventional heating at high temperatures (e.g., >100 °C for >12 hours) still results in a sluggish or incomplete reaction.

  • You need to rapidly screen multiple conditions (catalysts, bases, solvents) for optimization.

  • Your substrates or products are sensitive to prolonged heating, and a shorter reaction time at a high temperature might minimize degradation.

Several studies on pyrazolo[1,5-a]pyrimidines have demonstrated significantly improved yields and dramatically reduced reaction times using microwave-assisted protocols.[1][7]

References

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2843-2853. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2025). MDPI. [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]

  • Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine... (2023). ResearchGate. [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PMC. [Link]

  • Ye, B. H., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495-10499. [Link]

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. (2021). ACS Publications. [Link]

  • Transition metal-free ether coupling and hydroamidation enabling the efficient synthesis of congested heterocycles. (2021). The Royal Society of Chemistry. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives... (2022). Arabian Journal of Chemistry. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub. [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). PMC. [Link]

  • Jismy, B., et al. (2020). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Molecules, 25(9), 2062. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases. [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(69), 42363-42372. [Link]

  • Jismy, B., et al. (2020). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2020). Angewandte Chemie International Edition. [Link]

  • Palladium-catalyzed C–N and C–O bond formation... (2018). Beilstein Journals. [Link]

  • Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines... (2020). ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors... (2024). PMC. [Link]

  • 3-Formylpyrazolo[1,5-a]pyrimidines as Key Intermediates for the Preparation of Functional Fluorophores. (2018). The Journal of Organic Chemistry. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2022). Dalton Transactions. [Link]

  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction... (2022). PubMed. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives... Part I—Indole Derivatives. (2022). MDPI. [Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2023). Arabian Journal of Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The preparation of pyrazolo[1,5‐a]pyrimidin‐7‐amine derivatives... (2020). ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

Abstract This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral characteristics of the pyrazolo[1,5-a]pyrimidine scaffold, with a specific focus on 2-iodo-7-methylpyrazolo[1,5-a]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral characteristics of the pyrazolo[1,5-a]pyrimidine scaffold, with a specific focus on 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine. In the absence of direct, published experimental data for this specific molecule, this document serves as a predictive comparison guide. By systematically examining the foundational NMR data of the parent pyrazolo[1,5-a]pyrimidine and its 7-methyl analog, we will dissect the electronic and structural influences of the methyl and iodo substituents. This analysis allows for a robust prediction of the ¹H and ¹³C chemical shifts for the target compound. The methodologies and principles discussed herein are designed to equip researchers, particularly those in medicinal chemistry and drug development, with the tools to interpret and predict the NMR spectra of similarly substituted heterocyclic systems.

Introduction: The Importance of NMR in Heterocyclic Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a "privileged structure" in medicinal chemistry, forming the backbone of compounds that exhibit a wide range of biological activities, including kinase inhibition and antitubercular properties.[1][2] Unambiguous structural characterization is paramount in the development of these agents, and NMR spectroscopy remains the gold standard for elucidating molecular structure in solution. The precise chemical shifts (δ) of hydrogen (¹H) and carbon-13 (¹³C) nuclei provide a detailed electronic map of the molecule, revealing the influence of substituent groups, which is critical for confirming regiochemistry and understanding structure-activity relationships (SAR).

This guide focuses on 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine, a potentially valuable intermediate for further functionalization via cross-coupling reactions at the C2 position. Understanding its NMR fingerprint is the first step in its utilization as a synthetic building block.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the standard IUPAC numbering for the pyrazolo[1,5-a]pyrimidine ring system is used throughout this guide.

Figure 1. Structure and IUPAC numbering of 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine.

Comparative NMR Data of Analogous Scaffolds

Our predictive analysis begins with the well-characterized NMR data for the parent pyrazolo[1,5-a]pyrimidine and its 7-methyl derivative. These data provide a crucial baseline for understanding substituent effects.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Pyrazolo[1,5-a]pyrimidine Analogs in CDCl₃.

PositionPyrazolo[1,5-a]pyrimidine¹7-Methylpyrazolo[1,5-a]pyrimidine¹
¹H NMR
H-28.08 (d, J=2.3 Hz)7.96 (d, J=2.3 Hz)
H-36.64 (d, J=2.3 Hz)6.51 (d, J=2.3 Hz)
H-58.94 (dd, J=6.8, 1.6 Hz)8.79 (d, J=6.9 Hz)
H-66.94 (dd, J=6.8, 4.1 Hz)6.75 (d, J=6.9 Hz)
H-78.56 (dd, J=4.1, 1.6 Hz)-
7-CH₃-2.65 (s)
¹³C NMR
C-2145.0145.2
C-396.996.2
C-3a151.7151.7
C-5140.2139.1
C-6107.7108.0
C-7149.3158.4
C-7aNot ReportedNot Reported

¹Data sourced from Chimichi et al., Can. J. Chem. 70, 1093 (1992).[3][4]

Analysis of the 7-Methyl Substituent Effect

Comparing the parent system to the 7-methyl derivative reveals key electronic effects:

  • ¹H NMR: The introduction of the electron-donating methyl group at C7 causes a general upfield shift (to a lower δ value) for all ring protons. The most pronounced effect is on the adjacent H-5 and H-6 protons, which are shielded by the methyl group's influence.

  • ¹³C NMR: The C7 carbon experiences a significant downfield shift (from 149.3 to 158.4 ppm) due to the substitution effect of the methyl group. Other carbons in the pyrimidine ring (C5, C6) are moderately affected.

Predicting the NMR Spectrum of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

We can now extrapolate from the 7-methylpyrazolo[1,5-a]pyrimidine baseline to predict the effects of adding a large, electronegative iodine atom at the C2 position.

Expected ¹H NMR Chemical Shifts

The iodine atom will exert two primary influences: a through-bond inductive effect (-I) and a through-space anisotropic effect.

  • H-3: This proton is adjacent to the site of iodination. The strong electron-withdrawing inductive effect of iodine will significantly deshield H-3, causing a substantial downfield shift . We predict its resonance to be well above its 6.51 ppm position in the non-iodinated analog, likely in the 7.0 - 7.5 ppm range.

  • H-5 and H-6: These protons are distant from the C2 position. The electronic effect of the iodine will be minimal. Their chemical shifts should remain comparable to those in 7-methylpyrazolo[1,5-a]pyrimidine, expected around 8.8 ppm (H-5) and 6.8 ppm (H-6) .

  • 7-CH₃: The methyl protons are also far from C2 and should experience negligible influence. The chemical shift is expected to remain around 2.65 ppm .

Expected ¹³C NMR Chemical Shifts

The introduction of iodine has a profound and often complex effect on carbon chemical shifts.

  • C-2 (The "Heavy Atom Effect"): The most dramatic change will be at the carbon directly bonded to iodine. For heavy halogens like iodine, the large number of electrons can induce significant shielding, leading to a strong upfield shift . While C-2 is at ~145 ppm in the precursor, the introduction of iodine is predicted to shift this resonance to a much lower value, potentially in the 90 - 110 ppm range.

  • C-3: This adjacent carbon will be influenced by the inductive effect of the iodine, causing a moderate downfield shift from its baseline of 96.2 ppm.

  • Other Carbons (C-3a, C-5, C-6, C-7): The effect on the more distant carbons will be minor, and their shifts are expected to remain close to the values observed for 7-methylpyrazolo[1,5-a]pyrimidine.

Summary: Predicted NMR Data for 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

The following table summarizes the predicted chemical shift ranges for the target compound based on the comparative analysis. These are estimations and require experimental verification.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift (δ, ppm) Ranges for 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine.

PositionPredicted ¹H Shift RangePredicted ¹³C Shift RangeRationale
H-37.0 - 7.5-Strong deshielding from adjacent iodine.
H-5~ 8.8-Minimal effect from distant iodine.
H-6~ 6.8-Minimal effect from distant iodine.
7-CH₃~ 2.65~ 25.0Minimal effect from distant iodine.
C-2-90 - 110Strong shielding from "heavy atom effect".
C-3-98 - 105Deshielding from inductive effect of iodine.
C-3a-~ 152Minimal effect.
C-5-~ 139Minimal effect.
C-6-~ 108Minimal effect.
C-7-~ 158Minimal effect.

Standard Experimental Protocol for NMR Acquisition

To validate the predictions made in this guide, the following is a standard, robust protocol for acquiring high-quality NMR data for pyrazolo[1,5-a]pyrimidine derivatives.

G prep Sample Preparation ~5-10 mg of compound ~0.7 mL of deuterated solvent (e.g., CDCl₃) Vortex to dissolve transfer Transfer to NMR Tube Filter if necessary Use a 5 mm NMR tube prep->transfer instrument Instrument Setup Insert sample into spectrometer Lock, Tune, and Shim transfer->instrument acq_h1 ¹H Spectrum Acquisition Standard pulse program (zg30) Acquire FIDs instrument->acq_h1 acq_c13 ¹³C{¹H} Spectrum Acquisition Standard proton-decoupled pulse program (zgpg30) Acquire FIDs acq_h1->acq_c13 Use ¹H spectrum to set ¹³C spectral width proc Data Processing Fourier Transform Phase and Baseline Correction acq_c13->proc analysis Spectral Analysis Integration (¹H) Peak Picking (¹H & ¹³C) Assign shifts proc->analysis

Figure 2. Standard workflow for 1D NMR data acquisition.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5-10 mg of the purified 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a small vial. Ensure complete dissolution by vortexing.[5][6]

  • Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

  • Instrument Setup: Insert the sample into the NMR spectrometer's magnet. The instrument software is then used to:

    • Lock: Find the deuterium signal of the solvent to stabilize the magnetic field.

    • Tune: Match the impedance of the probe to the specific sample.

    • Shim: Optimize the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a 30° or 45° pulse angle.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm) and a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[7]

    • A larger number of scans is required due to the low natural abundance of ¹³C (typically several hundred to thousands).

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra. Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.

  • Spectral Analysis: Identify and reference the chemical shifts relative to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Trustworthiness: The Role of 2D NMR in Structural Validation

While 1D NMR provides the foundational data, its interpretation can sometimes be ambiguous. To create a self-validating and trustworthy dataset for a novel compound, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling networks, confirming the connectivity between H-5 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, allowing for unambiguous assignment of C-3, C-5, C-6, and the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the most powerful experiment for this system and would be used to definitively assign the quaternary carbons (C-2, C-3a, C-7) by observing their correlations to known protons (e.g., correlation from H-3 to C-2 and C-3a).

By employing this suite of experiments, the predicted assignments in Table 2 can be unequivocally confirmed or corrected, ensuring the highest level of scientific integrity.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Klionsky, L., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • Hassan, A. S., et al. (2024).
  • ResearchGate. (2013). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Pingaew, R., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 361-372.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry.
  • Aghapour, G., et al. (2015).

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Guide: 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine vs. Structural Alternatives

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of highly selective kinase inhibitors (e.g., PI3Kδ) and epigenetic modula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of highly selective kinase inhibitors (e.g., PI3Kδ) and epigenetic modulators (e.g., ALKBH5 inhibitors)[1][2]. During the lead optimization phase, halogenated intermediates such as 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine are critical for cross-coupling reactions[3]. Accurate structural elucidation and pharmacokinetic tracking of these intermediates require a deep understanding of their mass spectrometry (MS) fragmentation behavior.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine against its chlorinated and unsubstituted alternatives, providing researchers with a robust, self-validating analytical framework.

Mechanistic Causality in Fragmentation Behavior

As an analytical scientist, it is crucial to understand why molecules fragment the way they do, rather than simply memorizing m/z values. The pyrazolo[1,5-a]pyrimidine core is a highly conjugated, electron-rich bicyclic system that exhibits remarkable thermodynamic stability under positive ESI conditions[4]. When evaluating halogenated derivatives, the nature of the halogen fundamentally dictates the primary fragmentation cascade:

  • The Iodine Effect (Thermodynamic Sink): The C-I bond in 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine is highly polarizable and relatively weak (bond dissociation energy ~240 kJ/mol). Under Collision-Induced Dissociation (CID), the primary event is the homolytic cleavage of the iodine radical (•I, 126.9 Da) or heterolytic loss of hydrogen iodide (HI, 127.9 Da). Because this energy barrier is so low, dehalogenation dominates the spectrum at low collision energies (10–15 eV), leaving the bicyclic core intact.

  • Pyrimidine Ring Opening: Following dehalogenation, higher collision energies trigger the secondary fragmentation phase. The presence of the 7-methyl group facilitates a Retro-Diels-Alder-like ring cleavage, resulting in the expulsion of acetonitrile (CH3CN, 41 Da) from the pyrimidine ring, or hydrogen cyanide (HCN, 27 Da) from the pyrazole ring.

  • The Chlorine Contrast: The C-Cl bond in the 2-chloro analog is significantly stronger (~330 kJ/mol)[1]. This forces the molecule to absorb higher collision energies before fragmentation. Consequently, pyrimidine ring opening (loss of CH3CN) often competes directly with, or even precedes, dehalogenation[3].

MS_Fragmentation M [M+H]+ m/z 259.97 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine F1 [M+H - I]+• m/z 133.07 Radical Cation M->F1 Homolytic Cleavage - 126.90 Da (•I) Low CE (15 eV) F2 [M+H - HI]+ m/z 132.06 Even-Electron Ion M->F2 Heterolytic Cleavage - 127.91 Da (HI) Low CE (15 eV) F3 m/z 92.04 Loss of CH3CN F1->F3 Pyrimidine Ring Cleavage - 41.03 Da (CH3CN) High CE (30 eV) F4 m/z 106.05 Loss of HCN F1->F4 Pyrazole Ring Cleavage - 27.01 Da (HCN) High CE (30 eV)

MS/MS CID fragmentation pathways of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine.

Comparative Performance & Data Presentation

To objectively assess the analytical behavior of the iodo-derivative, we compare its CID fragmentation profile against 2-Chloro-7-methylpyrazolo[1,5-a]pyrimidine and the unsubstituted 7-methylpyrazolo[1,5-a]pyrimidine.

Table 1: ESI-MS/MS Fragmentation Comparison (Positive Ion Mode)

CompoundPrecursor Ion [M+H]+Primary Neutral Loss (Dominant Fragment)Secondary FragmentsOptimal CE for DehalogenationIsotopic Signature
2-Iodo-7-methyl... m/z 259.97-126.90 Da (•I) → m/z 133.07m/z 92.04 (-CH3CN)10 - 15 eV Monoisotopic (No M+2)
2-Chloro-7-methyl... m/z 168.03-41.03 Da (CH3CN) → m/z 127.00m/z 133.06 (-Cl)25 - 35 eV 3:1 Ratio (M : M+2)
7-methyl... (Unsub) m/z 134.07-41.03 Da (CH3CN) → m/z 93.04m/z 107.06 (-HCN)N/A Monoisotopic

Data Interpretation: The iodo-derivative is unique because its primary fragmentation pathway (dehalogenation) is completely decoupled from its secondary pathway (ring cleavage) due to the vast difference in required activation energy. The chloro-derivative exhibits spectral convolution because the C-Cl cleavage energy overlaps with the pyrimidine ring cleavage energy.

Experimental Protocol: Self-Validating LC-MS/MS System

To ensure absolute trustworthiness in structural identification, the following protocol is designed as a self-validating system . By utilizing Collision Energy (CE) ramping and mass defect analysis, we internally validate the parent-daughter ion relationship without requiring MS3 capabilities.

LCMS_Workflow S1 1. Sample Prep & Spiking S2 2. UHPLC Separation S1->S2 S3 3. ESI(+) Ionization S2->S3 S4 4. Q1 Isolation (m/z 259.97) S3->S4 S5 5. CID Cell (CE Ramping) S4->S5 S6 6. TOF/Q3 Detection S5->S6

Self-validating LC-MS/MS experimental workflow for halogenated pyrazolo-pyrimidines.

Step-by-Step Methodology:
  • Sample Preparation & Matrix Spiking:

    • Action: Dissolve 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine in LC-MS grade Methanol to a final concentration of 100 ng/mL. Spike with a stable isotope-labeled internal standard (e.g., 13C3-caffeine) to monitor ionization suppression.

    • Causality: Matrix effects can artificially suppress the •I loss pathway. The internal standard ensures that variations in ion counts are due to CID mechanics, not source dynamics.

  • Chromatographic Separation (UHPLC):

    • Action: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Causality: Formic acid acts as a proton source, ensuring high-efficiency generation of the [M+H]+ precursor (m/z 259.97) in the ESI source[4].

  • ESI-MS/MS Tuning & CE Ramping (The Validation Step):

    • Action: Isolate m/z 259.97 in Q1. Program the collision cell (Q2) to ramp the Collision Energy from 5 eV to 45 eV in 5 eV increments.

    • Causality: This creates a breakdown curve. The exact CE at which the precursor (m/z 260) decays by 50% while the m/z 133 fragment appears validates the heterolytic/homolytic cleavage threshold. A secondary appearance curve for m/z 92 at >25 eV confirms the sequential nature of the ring cleavage.

  • Orthogonal Validation via Mass Defect:

    • Action: Analyze the exact mass of the precursor using a High-Resolution Mass Spectrometer (HRMS, e.g., Q-TOF).

    • Causality: Unlike chlorine, iodine is monoisotopic (127I) and lacks an M+2 isotope peak. However, iodine has a distinct negative mass defect. Verifying the exact mass to 4 decimal places (258.9621 Da for the neutral molecule) acts as a definitive orthogonal confirmation of the iodo-substitution prior to fragmentation.

References

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines Source: MDPI - Molecules URL:[Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives Source: MDPI - International Journal of Molecular Sciences URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC - National Institutes of Health URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Validation

HPLC Method Validation for 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine Purity Analysis: A Comparative Guide

Introduction: The Analytical Challenge 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine is a highly valued privileged scaffold in the development of kinase inhibitors and central nervous system (CNS) therapeutics[1]. During its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine is a highly valued privileged scaffold in the development of kinase inhibitors and central nervous system (CNS) therapeutics[1]. During its synthesis, the formation of closely related impurities—specifically the 3-iodo regioisomer and de-iodinated byproducts—presents a significant analytical challenge. Because these impurities share nearly identical molecular weights and hydrophobicities, standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods often fail to achieve baseline resolution.

This guide provides a comprehensive, objective comparison of column chemistries and outlines a fully validated HPLC method adhering to the latest ICH Q2(R2)[2] and FDA[3] guidelines.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl

Standard C18 columns rely exclusively on hydrophobic dispersive interactions. However, the pyrazolo[1,5-a]pyrimidine core is an electron-deficient aromatic system, and the heavy iodine atom introduces significant polarizability.

The Causality of Selectivity: When utilizing a Phenyl-Hexyl stationary phase, the separation mechanism shifts from pure hydrophobicity to orthogonal π−π interactions and shape selectivity[4]. The six-carbon hexyl linker provides the stationary phase phenyl ring with the rotational freedom to optimally align with the planar pyrazolo[1,5-a]pyrimidine core. This π−π overlap, combined with the induced dipole interactions from the iodine atom, selectively retains the 2-iodo target longer than its 3-iodo regioisomer, achieving a baseline resolution ( Rs​>2.0 ) that a C18 column cannot match.

Table 1: Performance Comparison for Regioisomer Separation
ParameterStandard C18 (100 Å, 3 µm)Phenyl-Hexyl (90 Å, 2.7 µm)
Retention Mechanism Hydrophobic PartitioningHydrophobic + π−π Interactions
Resolution ( Rs​ ) 1.1 (Co-elution risk)2.8 (Baseline resolution)
Tailing Factor ( Tf​ ) 1.6 (Moderate tailing)1.05 (Excellent symmetry)
Run Time 18 minutes12 minutes
Suitability SuboptimalOptimal

Experimental Workflow

HPLC_Validation N1 1. Method Scouting Define ATP & Mobile Phase N2 2. Column Comparison C18 vs. Phenyl-Hexyl N1->N2 N3 3. Method Optimization Gradient, Flow, Temp N2->N3 N4 4. ICH Q2(R2) Validation Specificity, Linearity, Accuracy N3->N4 N5 5. Routine Purity Analysis System Suitability (SST) N4->N5

Workflow for HPLC method development and ICH Q2(R2) validation of pyrazolo[1,5-a]pyrimidine.

Step-by-Step Methodology (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, this protocol incorporates built-in System Suitability Testing (SST) as mandated by FDA guidelines[3].

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (e.g., HALO 90 Å Phenyl-Hexyl)[4].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.1). Rationale: The low pH suppresses the ionization of residual surface silanols on the column and protonates the basic nitrogen atoms of the pyrimidine ring, preventing secondary interactions and peak tailing.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Rationale: Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Rationale: Optimal absorbance for the conjugated pyrazolo-pyrimidine system).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
8.03070
10.01090
10.18020
14.08020 (Re-equilibration)
Sample Preparation & System Suitability Test (SST)
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Dissolve 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine reference standard in diluent to a final concentration of 0.1 mg/mL.

  • SST Solution: Spike the standard solution with 0.5% (w/w) of the 3-iodo regioisomer impurity.

  • Self-Validation Check: Inject the SST solution six times. The method is only valid for routine use if:

    • Resolution ( Rs​ ) between 2-iodo and 3-iodo peaks is ≥2.0 .

    • Relative Standard Deviation (RSD) of the main peak area is ≤2.0% .

    • Tailing factor ( Tf​ ) is ≤1.5 .

ICH Q2(R2) Method Validation Data

The method was validated across all critical parameters defined by the ICH Q2(R2) framework to ensure it is "fit for the intended purpose"[2].

Table 2: Summary of Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at target tR​ Peak purity index > 0.999Pass
Linearity (Range) R2≥0.999 (25% to 150% of target) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Repeatability (Precision) RSD ≤2.0% ( n=6 )RSD = 0.85%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 / ≥10 0.05 µg/mL / 0.15 µg/mLPass
Robustness Stable Rs​ with deliberate variations Rs​>2.0 at ±2∘ C, ±0.1 mL/minPass

Conclusion

For the purity analysis of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine, relying on standard hydrophobic partitioning (C18) is insufficient for resolving critical halogenated regioisomers. By leveraging the π−π interactions and shape selectivity of a Phenyl-Hexyl stationary phase, analysts can achieve superior baseline resolution and peak symmetry. When coupled with a rigorous ICH Q2(R2) validation framework, this method provides a highly trustworthy, robust, and self-validating system for pharmaceutical quality control.

References

  • Fakhfakh, M. A., et al. "Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides." Journal of Medicinal Chemistry, ACS Publications, 2007. URL:[Link]

  • MAC-MOD Analytical. "90 Å Phenyl-Hexyl, 2.7 µm Column Care & Use Sheet." MAC-MOD Analytical, 2020. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA/CHMP/ICH/82072/2006, 2023. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." FDA Guidance for Industry, 2024. URL:[Link]

Sources

Comparative

A Comparative Guide to 2-Iodo- and 3-Iodo-7-methylpyrazolo[1,5-a]pyrimidines in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, particularly as kinase inhibitors in oncology.[1][2] The introduction of a halogen, specifically iodine, at various positions on this scaffold provides a crucial handle for further molecular elaboration through cross-coupling reactions. This guide offers an in-depth comparison of two key iodinated analogs: 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine and its 3-iodo counterpart. We will delve into their synthesis, comparative reactivity in pivotal cross-coupling reactions, and the implications of substituent positioning on their biological activity, supported by experimental data and established chemical principles.

At a Glance: Key Differences and Strategic Value

Feature2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine
Synthesis Generally less direct, often requiring multi-step procedures.Readily accessible via direct C-H iodination of the parent heterocycle.
Reactivity Expected to be highly reactive in cross-coupling reactions due to the electronic nature of the C2 position.Highly reactive and widely used as a versatile building block in cross-coupling reactions.
Medicinal Chemistry Less explored, offering potential for novel intellectual property.Extensively utilized, with a wealth of SAR data for 3-substituted analogs.
Strategic Choice A valuable alternative when 3-substitution is not optimal for biological activity or for exploring new chemical space.The "go-to" isomer for rapid library synthesis and lead optimization due to its synthetic accessibility.

I. Synthesis: A Tale of Two Isomers

The synthetic accessibility of a building block is a critical factor in its utility in drug discovery. Here, the 2-iodo and 3-iodo analogs of 7-methylpyrazolo[1,5-a]pyrimidine present a study in contrasts.

The Direct Path to 3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

The 3-position of the pyrazolo[1,5-a]pyrimidine ring is highly activated towards electrophilic substitution. This inherent reactivity allows for the direct and regioselective C-H iodination of the parent 7-methylpyrazolo[1,5-a]pyrimidine. Several efficient methods have been reported, often utilizing mild and environmentally friendly conditions.

A notable example is the use of potassium iodide (KI) with an oxidant such as potassium persulfate (K₂S₂O₈) or diacetoxyiodobenzene (PIDA) in an aqueous medium.[3][4] This approach offers high yields and excellent regioselectivity for the 3-position, making 3-iodo-7-methylpyrazolo[1,5-a]pyrimidine readily available in large quantities.[1][5]

Experimental Protocol: Direct C-H Iodination for 3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

This protocol is a generalized procedure based on established methods for the direct iodination of pyrazolo[1,5-a]pyrimidines.[3]

  • Reaction Setup: To a solution of 7-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol) in water (10 mL), add potassium iodide (1.5 mmol).

  • Initiation: Add potassium persulfate (K₂S₂O₈) (2.0 mmol) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-iodo-7-methylpyrazolo[1,5-a]pyrimidine.

The More Intricate Route to 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

In contrast to its 3-iodo isomer, the synthesis of 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine is less straightforward and typically involves a multi-step sequence. Direct C-H iodination at the 2-position is not favored due to the electronic properties of the heterocyclic system. Therefore, a common strategy involves the synthesis of a pre-functionalized pyrazole precursor.

One plausible approach involves the use of a 3-amino-4-iodopyrazole derivative which is then cyclized with a suitable three-carbon synthon to construct the pyrimidine ring. This method, while effective, requires the synthesis of the halogenated pyrazole starting material, adding to the overall step count and potentially lowering the overall yield.

Conceptual Synthetic Workflow for 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

G A Starting Pyrazole B Iodination A->B C 3-Amino-4-iodopyrazole B->C D Cyclization with 1,3-dielectrophile C->D E 2-Iodo-7-methylpyrazolo [1,5-a]pyrimidine D->E

Caption: Conceptual workflow for the synthesis of 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine.

II. Comparative Reactivity in Cross-Coupling Reactions

The C-I bond in both 2- and 3-iodopyrazolo[1,5-a]pyrimidines serves as a versatile linchpin for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The position of the iodine atom, however, can influence the reactivity and optimal reaction conditions.

Based on the general principles of reactivity for halopyrimidines, the C2 and C4(6) positions are typically more electron-deficient and thus more susceptible to oxidative addition of the palladium catalyst, which is often the rate-determining step.[6] Therefore, the 2-iodo isomer is expected to be at least as reactive, if not more so, than the 3-iodo isomer.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. Both 2- and 3-iodopyrazolo[1,5-a]pyrimidines are expected to be excellent substrates for this reaction. The higher reactivity of the C-I bond generally allows for milder reaction conditions, such as lower temperatures and the use of weaker bases, compared to their bromo or chloro counterparts.

While direct comparative studies with identical substrates and conditions are scarce, the literature is replete with examples of successful Suzuki-Miyaura couplings of 3-iodopyrazolo[1,5-a]pyrimidines with a wide range of boronic acids and esters, often affording high yields.[5]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the introduction of alkyne moieties, which are valuable functional groups in drug design. Similar to the Suzuki-Miyaura coupling, the high reactivity of the C-I bond in both isomers facilitates this transformation. The 3-iodo derivatives have been successfully coupled with various terminal alkynes to generate 3-alkynylpyrazolo[1,5-a]pyrimidines.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a crucial tool for the synthesis of arylamines. The reactivity trend generally follows that of other palladium-catalyzed cross-coupling reactions (I > Br > Cl).[8] Both 2- and 3-iodopyrazolo[1,5-a]pyrimidines are anticipated to be efficient partners in this reaction, allowing for the introduction of a diverse array of primary and secondary amines. The choice of ligand on the palladium catalyst is often critical for achieving high yields and functional group tolerance.[9]

General Experimental Protocol for Palladium-Catalyzed Cross-Coupling Reactions

This protocol provides a general framework for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving iodopyrazolo[1,5-a]pyrimidines. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the iodopyrazolo[1,5-a]pyrimidine (1.0 equiv), the coupling partner (boronic acid, alkyne, or amine; 1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-10 mol%), and a suitable ligand if required.

  • Solvent and Base: Add a degassed solvent (e.g., dioxane, toluene, DMF) and a base (e.g., K₂CO₃, Cs₂CO₃, t-BuONa; 2-3 equiv).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

III. Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore, particularly for kinase inhibitors. The position of substituents on the ring system can have a profound impact on the compound's potency, selectivity, and pharmacokinetic properties.

The Prominence of 3-Substituted Analogs

The synthetic accessibility of 3-iodopyrazolo[1,5-a]pyrimidines has made the 3-position a primary site for diversification in many drug discovery programs. A vast body of literature demonstrates that a wide variety of substituents at the 3-position can lead to potent inhibitors of various kinases, including CDKs, Trk, and COX-2.[10][11][12]

For instance, in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, the introduction of a picolinamide group at the third position of the pyrazolo[1,5-a]pyrimidine ring has been shown to significantly enhance inhibitory activity.[12]

Kinase Inhibition and Signaling Pathway

G cluster_0 Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Trk) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Response Cell Proliferation, Survival Downstream->Response Inhibitor 3-Substituted Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 3-substituted pyrazolo[1,5-a]pyrimidine.

The Untapped Potential of 2-Substituted Analogs

While the 3-position has been extensively explored, the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold remains a relatively underexplored area in medicinal chemistry. This presents a significant opportunity for the discovery of novel chemical matter with potentially different biological profiles and intellectual property advantages.

The synthesis of 2-substituted analogs via the 2-iodo intermediate allows for the exploration of a new region of chemical space around the pyrazolo[1,5-a]pyrimidine core. It is plausible that for certain biological targets, substitution at the 2-position may lead to improved potency, selectivity, or physicochemical properties compared to the corresponding 3-substituted isomers. The development of efficient synthetic routes to 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine is therefore a key enabling step for unlocking the full potential of this scaffold.

IV. Spectroscopic Characterization

The unambiguous identification of the 2- and 3-iodo isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. The chemical shifts of the protons and carbons on the pyrazolo[1,5-a]pyrimidine ring are sensitive to the position of the iodine substituent.

Based on published data for related pyrazolo[1,5-a]pyrimidine derivatives, some general trends can be expected:[13][14]

  • ¹H NMR: The protons on the pyrimidine ring (H5 and H6) and the pyrazole ring (H2 or H3) will exhibit characteristic chemical shifts and coupling patterns that can be used to differentiate the isomers. The introduction of iodine is expected to cause a downfield shift of the adjacent proton.

  • ¹³C NMR: The carbon atom directly attached to the iodine will experience a significant upfield shift due to the heavy atom effect. The chemical shifts of the other carbon atoms in the ring system will also be altered, providing a clear fingerprint for each isomer.

V. Conclusion and Future Outlook

In the landscape of medicinal chemistry, both 2-iodo- and 3-iodo-7-methylpyrazolo[1,5-a]pyrimidines are valuable intermediates. The 3-iodo isomer stands out for its synthetic accessibility, making it an ideal choice for rapid library synthesis and initial lead optimization. The wealth of existing SAR data for 3-substituted analogs provides a solid foundation for rational drug design.

Conversely, the 2-iodo isomer represents a frontier of untapped potential. While its synthesis is more challenging, it offers access to novel chemical space and the opportunity to develop compounds with unique biological activities and strong intellectual property positions. The development of more efficient and regioselective methods for the synthesis of 2-iodopyrazolo[1,5-a]pyrimidines will be a key enabler for the full exploration of this scaffold's potential.

For drug development professionals, the choice between these two isomers is a strategic one. The 3-iodo analog offers a well-trodden and highly fruitful path, while the 2-iodo analog presents a more adventurous but potentially highly rewarding journey into new areas of medicinal chemistry.

References

  • Sikdar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13435-13444.
  • Terungwa, S. A., et al. (2024).
  • Sikdar, A., et al. (2024). PIDA as an Iodinating Reagent: Visible-Light-Induced Iodination of Pyrazolo[1,5-a]pyrimidines and Other Heteroarenes. Chemistry–An Asian Journal, e202401101.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
  • Abdel-Aziz, A. A.-M., et al. (2024).
  • BLDpharm. (n.d.). 3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708.
  • Burns, C. J., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6261-6273.
  • Dar'in, D. V., et al. (2016). Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones. The Journal of Organic Chemistry, 81(22), 11268-11275.
  • Almansa, C., et al. (2001). Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry, 44(3), 350-361.
  • Almansa, C., et al. (2001). Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1, 5- a ]pyrimidines. Journal of Medicinal Chemistry, 44(3), 350-361.
  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
  • Sławiński, J., et al. (2022).
  • Kaping, S., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Tron, G. C., et al. (2018). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][3][8]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry, 16(40), 7434-7440.

  • Kroflič, A., et al. (2019). Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. Tetrahedron, 75(30), 3969-3980.
  • Chekotylo, A. A., et al. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Chimica Techno Acta, 12(2).
  • Marei, M. G. (1993). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of Islamic Academy of Sciences, 6(1), 8-14.
  • SpectraBase. (n.d.). pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-(3-chlorophenyl)-2-methyl-, ethyl ester - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum.
  • Marei, M. G. (1993). Some Reactions of Pyrazolo (1,5-C) Pyrimidinethiones. Medical Journal of Islamic World Academy of Sciences, 6(1), 8-14.
  • PubChem. (n.d.). [1][3][8]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-.

  • Sikdar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega, 8(26), 23775-23785.
  • Daïch, A., et al. (2018). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. Molecules, 23(11), 2758.
  • Bobrovs, R., et al. (2022). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 13(10), 1235-1243.
  • Shestakov, A. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6599.
  • Sikdar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega, 8(26), 23775-23785.
  • Childress, E. S., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(2), 458.
  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949.
  • Tigreros, A. R., et al. (2018). 3-Formylpyrazolo[1,5-a]pyrimidines as Key Intermediates for the Preparation of Functional Fluorophores. The Journal of Organic Chemistry, 83(16), 9049-9061.

Sources

Validation

Comparative IR Spectroscopy Guide: 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine vs. Halogenated Alternatives

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic core extensively utilized in the development of kinase inhibitors and other targeted therapeutics. Functionalization at the 2-position...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic core extensively utilized in the development of kinase inhibitors and other targeted therapeutics. Functionalization at the 2-position with halogens (chlorine, bromine, iodine) provides critical synthetic handles for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions).

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy characterization data for 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine , contrasting it against its 2-chloro and 2-bromo alternatives. By establishing rigorous, self-validating analytical protocols and explaining the quantum mechanical causality behind spectral shifts, this guide ensures researchers can definitively confirm the structural identity of these critical building blocks.

Mechanistic Causality of Halogen-Induced Spectral Shifts

Infrared spectroscopy does not merely fingerprint a molecule; it maps its vibrational physics. When comparing 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine to its chlorinated and brominated counterparts, the most profound spectral differences occur in the fingerprint region due to the Heavy Atom Effect .

According to1[1], the vibrational frequency ( ν ) of a chemical bond is inversely proportional to the square root of its reduced mass ( μ ).

  • Reduced Mass ( μ ): Iodine has an atomic mass of ~127 amu, compared to Bromine (~80 amu) and Chlorine (~35.5 amu). The massive increase in the reduced mass of the Carbon-Iodine bond drastically lowers its stretching frequency.

  • Inductive Effects: Halogens exert an electron-withdrawing inductive effect (-I) on the pyrazolo[1,5-a]pyrimidine core. Because iodine is the least electronegative of the three, it withdraws less electron density from the conjugated π -system. This results in subtle, predictable downward shifts in the C=N and C=C stretching frequencies compared to the highly electronegative chlorine analog[2].

Comparative IR Spectroscopy Data

The following table summarizes the quantitative FT-IR absorption data, contrasting the 2-iodo derivative with its structural alternatives.

Vibration Mode2-Chloro Analogue (cm⁻¹)2-Bromo Analogue (cm⁻¹)2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine (cm⁻¹)Mechanistic Causality
C–X Stretch 700 – 850515 – 690500 – 600 Increased reduced mass ( μ ) of the iodine atom significantly lowers the bond's vibrational frequency[1][3].
C=N Stretch ~1625~1620~1615 Reduced inductive electron withdrawal from Iodine (vs. Cl) slightly weakens the double bond character of the core[2].
Aromatic C=C ~1550~1545~1540 Core ring vibration; minimally perturbed by halogen mass, but slightly affected by varying electronegativity.
Aliphatic C–H 2850 – 29802850 – 29802850 – 2980 7-Methyl group stretch; completely isolated from the 2-position halogen effect, remaining invariant.
Aromatic C–H 3050 – 31503050 – 31503050 – 3150 Pyrazolo-pyrimidine ring protons; rigid and invariant across the entire halogenated series.

Data synthesized from established 3[3].

Self-Validating Experimental Protocol: FT-IR (KBr Pellet Method)

To accurately capture the C-I stretch, which manifests in the far-fingerprint region (~500 cm⁻¹), the standard Attenuated Total Reflectance (ATR) method using a diamond crystal is often insufficient due to diamond phonon band interference at lower wavenumbers. A rigorous 4[4] is required.

This step-by-step methodology is designed as a self-validating system to prevent false positives and baseline artifacts.

Step 1: Matrix Dehydration

  • Action: Bake spectroscopic-grade KBr at 110°C for a minimum of 24 hours prior to use. Store in a desiccator.

  • Causality: KBr is highly hygroscopic. Absorbed water exhibits a broad, intense O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹. If present, this water bending mode will directly mask the critical C=N stretching region (~1615 cm⁻¹) of the pyrazolo[1,5-a]pyrimidine core[2].

Step 2: Micro-Milling

  • Action: Grind 1–2 mg of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine with 100 mg of anhydrous KBr in an agate mortar for 3–5 minutes until a fine, uniform powder is achieved.

  • Causality: Achieving a particle size smaller than the wavelength of incident IR radiation (< 2 µm) minimizes the Christiansen effect (asymmetric scattering), ensuring sharp, symmetrical peaks rather than distorted, derivative-like band shapes.

Step 3: Vacuum Pressing

  • Action: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 1 minute, then apply 10 tons of pressure for 2 minutes while maintaining the vacuum.

  • Causality: The vacuum removes trapped interstitial air. Without it, the resulting pellet will contain opaque micro-fractures that cause severe baseline drift and signal attenuation due to light scattering.

Step 4: Spectral Acquisition

  • Action: Acquire the spectrum from 4000 cm⁻¹ down to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: The 400 cm⁻¹ lower limit is mandatory. The C-I stretch is the lowest frequency vibration in this molecule[3]; cutting the scan off at 600 cm⁻¹ (common in routine quick-scans) will completely miss the primary structural differentiator.

Step 5: System Validation (Quality Control)

  • Action: Inspect the raw spectrum. Confirm the baseline transmittance is >80% and the maximum peak absorbance is between 0.2 and 0.8 AU.

  • Causality: An absorbance > 0.8 AU indicates an over-concentrated pellet, leading to detector non-linearity and peak flattening (saturation), which obscures the fine structural details of the heterocyclic ring. If the baseline is <80%, scattering is occurring, and the pellet must be remade.

Workflow & Mechanistic Visualization

The following diagram illustrates the logical flow of the heavy atom effect on the target molecule, integrated directly with the self-validating experimental workflow required to observe it.

G cluster_0 Halogen Mass Effect (Hooke's Law) cluster_1 Self-Validating IR Protocol N1 Halogen Substitution (Cl → Br → I) N2 Increased Reduced Mass (μ) N1->N2 N3 Decreased Vibrational Frequency N2->N3 N7 Target Identification: C-I Stretch (~500-600 cm⁻¹) N3->N7 N4 Moisture-Free KBr Pellet N5 FT-IR (4000-400 cm⁻¹) N4->N5 N6 Baseline & Absorbance Validation N5->N6 N6->N7 Validates

Fig 1: Mechanistic workflow illustrating the heavy atom effect on IR frequency and the self-validating FT-IR acquisition process.

References

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts.
  • Infrared (IR) Spectroscopy Theory - King Saud University.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals - PMC (National Institutes of Health).
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives - MDPI.
  • IR Spectrum | Table of IR Spectroscopy Values - ChemTalk.

Sources

Comparative

benchmarking catalytic efficiency with 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine substrates

Benchmarking Catalytic Efficiency with 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine Substrates: A Guide to Late-Stage Functionalization The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency with 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine Substrates: A Guide to Late-Stage Functionalization

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its potent and selective inhibition of critical protein kinases such as CDK2, Pim-1, and EGFR[1]. For drug development professionals and synthetic chemists, achieving efficient late-stage functionalization of this core is paramount. Among the available building blocks, 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine stands out as a highly strategic substrate.

This guide objectively compares the catalytic efficiency of various Palladium (Pd) systems for the cross-coupling of this specific substrate, providing mechanistic rationale, quantitative benchmarking data, and self-validating experimental protocols.

Mechanistic Rationale: Why 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine?

The selection of the 2-iodo-7-methyl derivative over bromo, chloro, or unsubstituted analogs is driven by strict stereoelectronic causality:

  • Oxidative Addition Kinetics: The C(sp2)–I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol). This facilitates rapid oxidative addition by Pd(0) even at ambient temperatures, which is critical for preserving sensitive functional groups on complex coupling partners.

  • Regioselective Shielding: The 7-methyl group is not merely structural; it sterically shields the adjacent bridgehead nitrogen and the electron-rich C3 position. This minimizes off-target C–H activation and homocoupling—common side reactions in unsubstituted pyrazolo[1,5-a]pyrimidines[2].

  • Electronic Modulation: The fused pyrimidine ring withdraws electron density from the pyrazole moiety, making the 2-position highly electrophilic and accelerating the transmetalation step during Suzuki-Miyaura or Buchwald-Hartwig couplings.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(I)L2 Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II)(Ar)(Ar')L2 OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination Product Formation TransMet->RedElim Base-assisted RedElim->Pd0 regenerates Pd(0) Product 2-Aryl-7-methylpyrazolo [1,5-a]pyrimidine RedElim->Product yields Substrate 2-Iodo-7-methylpyrazolo [1,5-a]pyrimidine Substrate->Pd0 enters cycle Boronic Ar'-B(OH)2 + Base Boronic->OxAdd activates

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling on 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine.

Catalyst Benchmarking Data

To objectively evaluate catalytic efficiency, we benchmarked four distinct Palladium systems in the Suzuki-Miyaura cross-coupling of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine with an electron-rich phenylboronic acid.

Historically, standard catalysts like Pd(PPh3)4 suffer from sluggish transmetalation relative to competitive protonation, leading to high rates of protodeiodination (yielding the undesired 7-methylpyrazolo[1,5-a]pyrimidine)[3]. Modern dialkylbiaryl phosphine ligands (e.g., XPhos) overcome this barrier.

Table 1: Comparative Catalytic Efficiency in Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Major Byproduct
Pd(PPh3)4 (5 mol%)PPh3Na2CO3Dioxane/H2O1101242%Protodeiodination (51%)
Pd(dppf)Cl2 (5 mol%)dppfK3PO4Dioxane/H2O110868%Homocoupling (15%)
Pd2(dba)3 (2.5 mol%)XPhosK2CO3EtOH/H2O80485%Protodeiodination (<5%)
XPhosPdG3 (2 mol%)XPhosK3PO4THF/H2O60196% None detected

Key Insights:

  • XPhosPdG3 Supremacy: The third-generation Buchwald precatalyst (XPhosPdG3) demonstrates superior efficiency. It rapidly generates the active monoligated Pd(0) species, preventing the formation of off-cycle Pd aggregates.

  • Suppression of Protodeiodination: By utilizing the bulky, electron-rich XPhos ligand, the rate of transmetalation outpaces the competing protodeiodination pathway, a known vulnerability of halogenated pyrazolo[1,5-a]pyrimidines[4].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates a self-validating internal standard (1,3,5-trimethoxybenzene) for quantitative NMR (qNMR) yield determination prior to isolation.

Optimized Workflow: XPhosPdG3-Catalyzed Suzuki-Miyaura Coupling

Step 1: Substrate and Standard Preparation

  • In an oven-dried 10 mL Schlenk tube, add 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol, 259 mg), the arylboronic acid (1.2 mmol), and 1,3,5-trimethoxybenzene (0.33 mmol, 56 mg) as the internal standard.

  • Causality: The internal standard is added at step zero to account for any mass loss during transfers, ensuring the final qNMR accurately reflects the true reaction yield.

Step 2: Base Addition and Degassing

  • Add anhydrous K3PO4 (2.0 mmol, 424 mg).

  • Add a solvent mixture of THF/H2O (4:1 v/v, 5 mL).

  • Sparge the mixture with Argon for exactly 15 minutes.

  • Causality: Dissolved oxygen promotes the homocoupling of boronic acids via peroxide intermediates. Thorough degassing is non-negotiable for achieving >90% yields.

Step 3: Catalyst Activation

  • Under a positive flow of Argon, add XPhosPdG3 (2 mol%, 16.9 mg).

  • Causality: Adding the highly active precatalyst last, after degassing, prevents premature activation and subsequent oxidation of the Pd(0) species.

Step 4: Reaction Execution

  • Seal the tube and heat at 60 °C for 1 hour. Monitor via TLC or UPLC-MS. The disappearance of the starting material (m/z 260 [M+H]+) and appearance of the product mass validates completion.

Step 5: Quenching and qNMR Validation

  • Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove Pd black and inorganic salts.

  • Concentrate the filtrate in vacuo. Take a 15 mg aliquot of the crude mixture, dissolve in CDCl3, and acquire a 1H-NMR spectrum.

  • Validation: Calculate the yield by integrating the product's 7-methyl singlet (~2.80 ppm) against the internal standard's aromatic protons (6.08 ppm).

Workflow Prep 1. Substrate & Standard Preparation (Schlenk Tube) Degas 2. Solvent Addition & Argon Sparge (Prevent Homocoupling) Prep->Degas React 3. Catalyst Addition & Heating (60°C, 1h) Degas->React Analyze 4. Celite Filtration & qNMR Validation (Yield Quant) React->Analyze

Experimental workflow for self-validating catalyst benchmarking via qNMR.

Conclusion

Benchmarking catalytic efficiency reveals that functionalizing the 2-iodo position of 7-methylpyrazolo[1,5-a]pyrimidine requires careful management of the transmetalation rate to avoid protodeiodination. While legacy catalysts like Pd(PPh3)4 provide sub-optimal yields, modern monoligated Pd(0) generators such as XPhosPdG3 offer near-quantitative conversions under mild conditions. By adhering to the self-validating protocols outlined above, researchers can reliably functionalize this critical kinase-inhibitor scaffold for downstream drug discovery applications.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

Introduction: Beyond the Synthesis As researchers dedicated to advancing drug discovery, our focus is often on the synthesis and application of novel compounds like 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine. This molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Synthesis

As researchers dedicated to advancing drug discovery, our focus is often on the synthesis and application of novel compounds like 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine. This molecule belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold of significant interest in medicinal chemistry, particularly for the development of protein kinase inhibitors in targeted cancer therapy[1][2]. However, our responsibility extends beyond the benchtop. The proper management and disposal of such biologically active and chemically complex molecules are paramount to ensuring the safety of our personnel and the protection of our environment.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine and its associated waste streams. The procedures outlined herein are grounded in established chemical safety principles and align with the regulatory framework of the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste from "cradle-to-grave"[3][4].

Section 1: Hazard Assessment and Regulatory Imperative

Inferred Hazard Profile: Data from similar halogenated pyrazolopyrimidines suggest the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Similar compounds are classified as acutely toxic[5][6].

  • Skin and Eye Irritation: May cause skin and serious eye irritation[5][6].

  • Specific Target Organ Toxicity: Potential for specific target organ toxicity from a single exposure[5][6].

  • Biological Activity: As a kinase inhibitor scaffold, the compound is designed to be biologically active, necessitating measures to prevent unintended exposure or environmental release[1][7].

Regulatory Context: The RCRA Framework Under the U.S. Environmental Protection Agency (EPA), any solid waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity is classified as hazardous waste[8]. Given the inferred toxicological profile and its identity as a halogenated organic compound, all waste containing 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine must be managed as regulated hazardous waste .

Parameter Guideline & Rationale
Compound Name 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine
Inferred Hazards Acute Toxicity, Skin/Eye Irritant, Biologically Active
Waste Classification Hazardous Waste (Presumed Toxic)
Primary Waste Code Halogenated Organic Waste
Governing Regulation EPA RCRA (40 CFR Parts 260-279)[8][9]
Required PPE Safety Goggles, Lab Coat, Nitrile Gloves
Handling Location Certified Chemical Fume Hood

Section 2: Waste Segregation: A Critical Decision Point

The single most important step in proper chemical disposal is correct segregation at the point of generation. Because this compound contains iodine, it falls into the halogenated organic waste category. Halogenated waste requires specific incineration conditions to prevent the formation of toxic byproducts such as acids or dioxins[10]. Mixing it with non-halogenated waste can lead to compliance violations and improper disposal.

The following workflow diagram illustrates the decision-making process for segregating waste streams containing 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine.

Caption: Waste Segregation Workflow for 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine.

Section 3: Step-by-Step Disposal Protocols

Adherence to these protocols is mandatory for ensuring safety and regulatory compliance. Always handle the compound and its waste within a certified chemical fume hood.

Protocol 3.1: Unused or Expired Solid Compound (Neat Material)
  • Container Selection: Retain the compound in its original, clearly labeled manufacturer's container if possible. If not, transfer it to a new, clean, and sealable container suitable for solid waste.

  • Labeling: Affix a "Hazardous Waste" label to the container.

    • Generator Information: Fill in your name, lab, and the date.

    • Contents: Clearly write "Waste 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine". Do not use abbreviations.

    • Hazards: Check the box for "Toxic".

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is clearly marked for hazardous waste. Ensure it is segregated from incompatible materials.

  • Disposal Request: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.

Protocol 3.2: Contaminated Solid Wastes

This stream includes items like gloves, weigh boats, pipette tips, and contaminated silica gel.

  • Container Selection: Use a designated solid waste container, typically a plastic-lined cardboard box or a plastic pail.

  • Segregation:

    • Non-Sharp Items: Place contaminated gloves, bench paper, and weigh boats directly into the solid waste container.

    • Sharp Items: Contaminated needles, razor blades, or broken glassware must be placed in a dedicated, puncture-proof "Hazardous Sharps" container.

  • Labeling: Label the container "Hazardous Waste" and specify the contents as "Solid Debris contaminated with 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine".

  • Closure and Storage: When the container is full, securely seal the inner liner and close the container. Store in the SAA for EHS pickup.

Protocol 3.3: Contaminated Liquid Wastes

This stream includes reaction mixtures, chromatography fractions, and solvent rinsates used for decontamination.

  • Container Selection: Use a sealable, chemically compatible (e.g., polyethylene) container designated for liquid hazardous waste.

  • Segregation (Causality): This is the most critical step for liquids.

    • Halogenated Organic Solvents: All waste solvents containing this compound (e.g., dichloromethane, chloroform) MUST be collected in a container labeled "Halogenated Organic Solvent Waste." [11][12]

    • Aqueous Solutions: Waste from aqueous workups or buffers must be collected in a container labeled "Aqueous Halogenated Waste." Adjust the pH to be between 6 and 9 before adding to the container to prevent potential reactions.

  • Labeling: In addition to the waste type, list all chemical constituents, including solvents and the target compound, with approximate percentages.

  • Handling:

    • Use a funnel when transferring waste to prevent spills.

    • Never fill a liquid waste container beyond 90% capacity to allow for vapor expansion[12].

    • Keep the container securely capped at all times, except when adding waste.

  • Storage and Disposal: Store in the SAA within secondary containment and request pickup from EHS.

Section 4: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • ALERT: Notify all personnel in the immediate vicinity and your supervisor.

  • EVACUATE: If the spill is large, volatile, or you are unsure of the hazard, evacuate the area and call your institution's emergency number or 911.

  • CONTAIN (Small Spills Only): If the spill is small and you are trained to handle it:

    • Ensure you are wearing appropriate PPE, including double-gloving with nitrile gloves.

    • Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).

    • Gently sweep the absorbed material into a designated container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol).

  • DISPOSE: The cleanup debris and contaminated cloths must be disposed of as Solid Hazardous Waste (Halogenated) as described in Protocol 3.2.

References

  • Resource Conservation and Recovery Act (RCRA) Overview . (2025, September 5). U.S. Environmental Protection Agency. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights . (2024, July 29). MDPI. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (2025, August 13). U.S. Environmental Protection Agency. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment . (2025). RSC Publishing. [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML . (2023, November 20). ACS Publications. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . (n.d.). American Chemistry Council. [Link]

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma . (2020, February 12). ACS Medicinal Chemistry Letters. [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents . (2025, December 18). PubMed. [Link]

  • 6-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine - Chemical Substance Information . (n.d.). NextSDS. [Link]

  • 4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine - Chemical Substance Information . (n.d.). NextSDS. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . (n.d.). University of Texas at Austin. [Link]

  • Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights . (n.d.). PMC. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs . (n.d.). UNODC. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . (n.d.). ETH Zürich. [Link]

  • Working with Hazardous Chemicals . (n.d.). Organic Syntheses. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment . (n.d.). PMC. [Link]

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Handling

Comprehensive Safety and Handling Guide for 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine

As a critical building block in medicinal chemistry—particularly in the synthesis of kinase inhibitors and purine isosteres—2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine (CAS: 2171315-13-0) requires stringent laboratory safet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in medicinal chemistry—particularly in the synthesis of kinase inhibitors and purine isosteres—2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine (CAS: 2171315-13-0) requires stringent laboratory safety protocols. While the exhaustive toxicological profile of this specific molecule is still under investigation, its handling must be strictly governed by the established safety data for structurally analogous halogenated pyrazolo[1,5-a]pyrimidines[1],[2],[3].

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded operational and disposal plans. We move beyond basic compliance to explain the causality behind each safety measure, ensuring your laboratory protocols are both scientifically sound and self-validating.

Quantitative Operational Parameters

To establish a baseline for safe handling, all quantitative safety and storage data have been summarized below.

ParameterSpecificationMechanistic Justification / Actionable Limit
Storage Temperature 2°C – 8°CPrevents thermal degradation of the reactive pyrimidine core[2].
Fume Hood Face Velocity 0.4 – 0.6 m/sEnsures complete capture of aerosolized micro-powders during transfer.
Eye Wash Flush Time ≥ 15 minutesMinimum time required to clear reactive particulates from ocular mucosa[1].
Spill Evacuation Threshold > 50gSpills exceeding this mass outside a hood require HazMat intervention.
Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. The hazards of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine stem directly from its molecular structure:

  • Electrophilic Reactivity (H315, H319): The presence of the iodine atom at the 2-position makes this molecule an excellent candidate for transition-metal-catalyzed cross-coupling. However, this same property renders it a soft electrophile capable of reacting with biological nucleophiles (e.g., sulfhydryl groups in skin proteins), leading to severe skin and eye irritation[3].

  • Photolytic Instability: The carbon-iodine (C-I) bond is highly susceptible to photolytic cleavage. Exposure to ambient UV/visible light induces homolytic cleavage, releasing iodine radicals and trace iodine gas ( I2​ ), which are severe respiratory irritants.

  • Systemic Toxicity (H302, H312, H332): Like many pyrazolo-pyrimidine derivatives, it is classified as harmful if swallowed, inhaled, or absorbed through the skin, and it poses a distinct respiratory irritation hazard (H335)[2].

Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory attire. The following PPE matrix is specifically tailored to the physicochemical properties of halogenated N-heterocycles.

PPE CategorySpecificationCausality & Justification
Hand Protection Heavy-duty Nitrile (min 5 mil thickness)Nitrile offers superior chemical resistance against halogenated aromatics compared to latex, preventing percutaneous absorption[1]. Double-gloving is recommended.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against airborne dust particulates and potential trace iodine gas release. Standard safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsPrevents electrostatic discharge during powder transfer and stops dust from settling on exposed forearms[2].
Respiratory N95/P100 Particulate RespiratorMandatory only if handling outside of a certified fume hood (highly discouraged) to mitigate inhalation of aerosolized powders[3].
Pre-Operational & Handling Workflow

The following workflow establishes a self-validating system for routine handling, ensuring that environmental controls are verified before the chemical is ever exposed to the atmosphere.

HandlingWorkflow Start Pre-Operation Fume Hood Check PPE Don PPE Matrix (Nitrile, Goggles, FR Coat) Start->PPE Static Static Mitigation (Grounded Spatula) PPE->Static Weigh Weighing & Dispensing (Enclosed Balance) Static->Weigh Store Inert Gas Flush & Dark Storage (2-8°C) Weigh->Store

Fig 1. Logical workflow for the safe handling and pre-operational setup of halogenated pyrimidines.

Step-by-Step Protocol: Weighing and Reaction Setup
  • System Validation: Before opening the reagent bottle, verify the fume hood is operational using a digital monitor or a tissue-paper test. This self-validating step ensures aerosolized particulates will be captured.

  • Static Dissipation: Halogenated organic powders are highly prone to static buildup. Use an anti-static gun (ionizer) on your weighing boat and utilize a grounded stainless-steel spatula. Causality: Static discharge causes fine powders to repel and aerosolize, increasing inhalation risk and ruining mass accuracy.

  • Dispensing: Carefully transfer the required mass onto a tared piece of glassine paper. Never pour directly from the stock bottle.

  • Atmospheric Control: Because the C-I bond is reactive, flush the headspace of the primary container with an inert gas (Argon or Nitrogen) to displace oxygen and moisture before sealing.

  • Storage: Seal the cap tightly with Parafilm and store at 2–8°C in a desiccator, strictly protected from light[2]. Causality: Ambient light degrades the reagent via radical pathways, generating toxic byproducts.

Emergency Response & Disposal Plan

In the event of a spill, standard sweeping techniques will exacerbate the hazard. Follow this mechanistically designed response pathway.

SpillResponse Detect Spill Detected Assess Assess Volume & Airborne Dust Detect->Assess Major Evacuate & Call HazMat Team Assess->Major > 50g or High Dust Minor Dampen Absorbent (Prevent Aerosol) Assess->Minor < 50g Localized Collect Collect in Halogenated Waste Container Minor->Collect Decon Surface Decontamination (Soap & Water) Collect->Decon

Fig 2. Step-by-step emergency response pathway for localized powder spills and decontamination.

Step-by-Step Protocol: Spill Management and Disposal
  • Hazard Assessment: Immediately assess the spill volume. If the spill exceeds 50g or occurs outside a ventilated area, evacuate the immediate vicinity and contact your institutional HazMat team.

  • Aerosol Prevention: Do NOT dry sweep or use a high-pressure water jet[2]. Causality: Mechanical sweeping or water jets will aerosolize the fine powder, drastically expanding the contamination zone and inhalation hazard.

  • Containment: Cover the powder with a damp absorbent pad (lightly wetted with water or a weak solvent like ethanol) to suppress dust formation.

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a designated, sealable hazardous waste container for halogenated organics.

  • Surface Decontamination: Wash the affected area thoroughly with copious amounts of soap and water[1],[2].

  • Disposal: Submit the sealed container for chemical incineration. The facility must be equipped with an afterburner and scrubber[1]. Causality: Incinerating halogenated compounds without a scrubber releases highly toxic hydrogen iodide (HI) gas into the environment.

References
  • [1] Title: SAFETY DATA SHEET: 5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl] pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Source: Matrix Scientific | URL: 1

  • [2] Title: Safety Data Sheet: tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate | Source: Key Organics | URL: 2

  • [3] Title: Safety Data Sheet: 2-tert-Butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Source: Apollo Scientific | URL: 3

Sources

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